Product packaging for Xamoterol(Cat. No.:CAS No. 81801-12-9)

Xamoterol

Cat. No.: B1682282
CAS No.: 81801-12-9
M. Wt: 339.39 g/mol
InChI Key: DXPOSRCHIDYWHW-UHFFFAOYSA-N
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Description

Xamoterol is a small molecule cardiac stimulant with the chemical name N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide and a molecular formula of C16H25N3O5 . It is classified as a selective partial agonist of the beta-1 adrenergic receptor (β1-adrenoceptor) . This unique pharmacological profile means that its action is context-dependent: it exhibits agonist activity under conditions of low sympathetic tone (such as at rest), thereby providing mild cardiac stimulation, and acts as an antagonist during periods of high sympathetic drive (such as exercise), thereby blocking the effects of endogenous catecholamines . Its intrinsic sympathomimetic activity (ISA) is approximately 50%, and it has no significant agonist action on β2-adrenoceptors . The primary research value of this compound has been in the study of heart failure and cardiac function . Its mechanism of action involves binding to the β1-adrenoceptor in the heart, which stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels . This leads to enhanced myocardial contractility (a positive inotropic effect) through increased calcium influx, and improved myocardial relaxation (a positive lusitropic effect) by promoting calcium reuptake into the sarcoplasmic reticulum . As a partial agonist, it provides a more moderate increase in contractility compared to a full agonist, which can be a valuable tool for modulating cardiac output in research models without causing excessive stress on the heart . Historically, clinical investigations of this compound for the treatment of heart failure provided critical insights into adrenergic signaling. While it initially showed promise in improving systolic and diastolic function in patients with mild to moderate heart failure , a pivotal study in patients with severe (NYHA Class III/IV) heart failure was terminated after revealing a significant increase in mortality in the this compound group compared to placebo . This outcome has been widely attributed to its pronounced partial agonist activity, which may lead to chronic β1-adrenoceptor signaling and its detrimental consequences in a compromised heart . Consequently, this compound was withdrawn from the therapeutic market . This history makes it a crucial compound for research into the pathophysiology of heart failure and the complex role of beta-adrenergic receptor modulation. This compound is a hydrophilic compound with limited ability to cross the blood-brain barrier, making it a peripherally selective agent without central nervous system effects . It is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O5 B1682282 Xamoterol CAS No. 81801-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045222
Record name Xamoterol
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Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81801-12-9, 73210-73-8
Record name Xamoterol
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Record name Xamoterol
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Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
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Foundational & Exploratory

The Sympathomimetic and Sympatholytic Duality: An In-depth Technical Guide to the Mechanism of Action of Xamoterol in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed understanding of the mechanism of action of xamoterol in cardiac myocytes. This whitepaper delves into the core pharmacology of this compound, a selective β1-adrenergic receptor partial agonist, elucidating its dualistic nature as both a cardiac stimulant and a β-blocker, depending on the level of sympathetic tone. The guide provides a thorough examination of its molecular interactions, downstream signaling cascades, and its ultimate effects on cardiomyocyte contractility.

This compound's unique pharmacological profile, characterized by its significant intrinsic sympathomimetic activity (ISA), allows it to modulate cardiac function in a nuanced manner. At rest or low sympathetic activity, it gently stimulates the heart, while during periods of high sympathetic drive, such as exercise or stress, it competitively antagonizes the effects of endogenous catecholamines like norepinephrine, thereby protecting the heart from excessive stimulation.

This in-depth guide presents a compilation of quantitative data from various key studies, summarized in clear, comparative tables. It also provides detailed methodologies for the pivotal experiments that have been instrumental in characterizing this compound's mechanism of action, including radioligand binding assays, measurement of cyclic AMP (cAMP) accumulation, and assessment of isolated cardiomyocyte contractility. Furthermore, the guide includes meticulously crafted diagrams using the DOT language to visualize the intricate signaling pathways and experimental workflows, offering a clear and concise representation of the complex biological processes involved.

Core Mechanism of Action

This compound is a selective partial agonist at the β1-adrenergic receptors, which are predominantly expressed in cardiac myocytes.[1] Unlike full agonists, such as isoproterenol, which elicit a maximal response upon receptor binding, this compound produces a submaximal response, even at saturating concentrations.[2] This partial agonism is quantified by its intrinsic activity (α), which is approximately 0.5 to 0.65, meaning it can stimulate the β1-adrenergic receptor to about 50-65% of the maximal effect achievable by a full agonist.[1][2]

The binding of this compound to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac myocyte function:

  • L-type Calcium Channels: Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cell during the action potential.

  • Phospholamban (PLB): PKA-mediated phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum, contributing to both increased contractility (due to higher SR Ca2+ load for subsequent release) and faster relaxation.

  • Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which facilitates the dissociation of Ca2+ from troponin C and contributes to faster relaxation.

  • Myosin Binding Protein C (MyBP-C): Phosphorylation of MyBP-C modulates the interaction between actin and myosin, contributing to the overall regulation of cross-bridge cycling and contractility.

The net effect of this signaling cascade is an increase in both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy).

Quantitative Pharmacological Parameters

The following tables summarize the key quantitative data that define the pharmacological profile of this compound in cardiac myocytes.

Table 1: Receptor Binding Affinity of this compound

LigandReceptor SubtypePreparationRadioligandKᵢ (nM)Selectivity (β2/β1)Reference
This compoundβ1-AdrenergicFeline Ventricular Membranes--INVALID-LINK---bisoprolol-18-fold vs β2[1]
This compoundβ2-AdrenergicFeline Ventricular Membranes[³H]ICI 118,551--

Table 2: Intrinsic Activity of this compound in Functional Assays

AssayPreparationParameter MeasuredComparatorIntrinsic Activity (α)Reference
Heart Rate ResponseRat Heart (in vivo & in vitro)Heart RateIsoproterenol~0.65
Adenylate Cyclase StimulationFeline Ventricular MembranescAMP Production(-)-Norepinephrine0.1 - 0.2
Inotropic EffectFeline Right Ventricular Papillary MusclesForce of Contraction(-)-Norepinephrine0.5
Inotropic EffectFeline Left AtriaForce of Contraction(-)-Norepinephrine0.6
Chronotropic EffectFeline Right AtriaSinoatrial Rate(-)-Norepinephrine0.6

Table 3: Hemodynamic Effects of this compound in Humans

ParameterConditionChangeReference
Heart RateRestIncreased (61 ± 3 to 68 ± 3 beats/min)
Systolic Blood PressureRestIncreased (119 ± 3 to 138 ± 5 mm Hg)
Cardiac OutputRestIncreased (4.8 ± 0.4 to 6.6 ± 0.6 L/min)
Velocity of Circumferential Fibre ShorteningRestIncreased (1.15 ± 0.06 to 1.50 ± 0.06 circ/s)
Peak Positive dP/dtRest and ExerciseIncreased by 14% and 23% respectively
Rate of Isovolumic Pressure DecreaseRest and ExerciseImproved by 12%

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

GproteinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR Binds to G_protein Gs Protein (α, β, γ subunits) b1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Increased Contractility & Relaxation Phosphorylation->Response Leads to

Figure 1: this compound-induced signaling cascade in cardiac myocytes.

ExperimentalWorkflow cluster_isolation Cell/Tissue Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis start Isolate Adult Ventricular Myocytes or Prepare Cardiac Membranes binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Accumulation Assay (Determine EC50, Emax) start->cAMP_assay contractility_assay Cardiomyocyte Contractility Assay (Measure dL/dt, TTP, Relaxation) start->contractility_assay data_analysis Analyze Data & Compare to Full Agonist binding_assay->data_analysis cAMP_assay->data_analysis contractility_assay->data_analysis

Figure 2: General experimental workflow for characterizing this compound's action.

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cardiac ventricular tissue from a suitable animal model (e.g., feline) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.

  • Competition Binding Assay:

    • A fixed concentration of a specific radioligand is used. For β1-receptors, a selective antagonist radioligand like --INVALID-LINK---bisoprolol is employed. For β2-receptors, [³H]ICI 118,551 is used.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • The radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Measurement of cAMP Accumulation in Isolated Cardiomyocytes

Objective: To quantify the ability of this compound to stimulate cAMP production in comparison to a full agonist like isoproterenol (determining EC₅₀ and Eₘₐₓ).

Methodology:

  • Isolation of Adult Ventricular Myocytes:

    • Hearts are excised from an appropriate animal model (e.g., adult rat) and retrogradely perfused on a Langendorff apparatus with a Ca²⁺-free buffer to stop contractions.

    • The heart is then perfused with a buffer containing collagenase to digest the extracellular matrix.

    • The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

    • The cells are then filtered and subjected to a gradual reintroduction of Ca²⁺ to obtain a population of viable, Ca²⁺-tolerant myocytes.

  • cAMP Accumulation Assay:

    • Isolated cardiomyocytes are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.

    • Cells are then stimulated with varying concentrations of this compound or a full agonist (e.g., isoproterenol) for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or more recently, using FRET-based biosensors in live cells.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined from these curves. The intrinsic activity of this compound is calculated as the ratio of its Eₘₐₓ to that of the full agonist.

Assessment of Isolated Cardiomyocyte Contractility

Objective: To measure the effects of this compound on the contractile function of individual cardiac myocytes.

Methodology:

  • Myocyte Preparation and Perfusion: Isolated adult ventricular myocytes are placed in a chamber on the stage of an inverted microscope and continuously superfused with a physiological buffer.

  • Electrical Field Stimulation: The myocytes are stimulated to contract at a regular frequency (e.g., 1 Hz) using platinum electrodes that deliver a brief electrical pulse.

  • Measurement of Cell Shortening:

    • The changes in cell length during contraction and relaxation are recorded using a video-based edge-detection system.

    • This system tracks the movement of the cell edges, providing a high-resolution recording of the shortening and re-lengthening of the myocyte.

  • Data Acquisition and Analysis: The following parameters are derived from the cell shortening traces:

    • dL/dt: The maximal rate of shortening (an index of the speed of contraction).

    • Time to Peak Shortening (TTP): The time from the stimulus to the point of maximal contraction.

    • Time to 90% Relaxation: The time from peak shortening to 90% re-lengthening (an index of relaxation speed).

  • Experimental Protocol: Baseline contractility is recorded, and then the myocytes are exposed to increasing concentrations of this compound or a full agonist to generate concentration-response curves for the different contractile parameters.

Conclusion

This compound's mechanism of action in cardiac myocytes is a compelling example of selective β1-adrenergic partial agonism. Its ability to provide modest cardiac stimulation at rest while attenuating excessive sympathetic drive during stress offers a unique therapeutic window. The in-depth understanding of its molecular interactions, downstream signaling, and quantifiable effects on cardiomyocyte function, as detailed in this guide, is crucial for the continued exploration of its therapeutic potential and for the development of future cardiovascular drugs with finely tuned pharmacological profiles. The provided experimental protocols serve as a valuable resource for researchers aiming to investigate the intricate details of cardiac myocyte physiology and pharmacology.

References

The Discovery and Development of Xamoterol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Xamoterol, developed by Imperial Chemical Industries (ICI) under the identifier ICI 118,587 and marketed under brand names such as Corwin and Carwin, is a selective β1-adrenoceptor partial agonist.[1][2] It was initially developed for the treatment of mild to moderate heart failure.[3] Its unique mechanism of action, acting as a cardiac stimulant at rest and a beta-blocker during exercise, set it apart from other cardiovascular drugs of its time. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The Rationale for a β1-Partial Agonist

The development of this compound was rooted in the understanding of the sympathetic nervous system's role in heart failure. While initially compensatory, prolonged sympathetic activation can become detrimental. The concept behind this compound was to modulate this sympathetic control. As a partial agonist at the β1-adrenoceptor, it was designed to provide modest cardiac stimulation at low levels of sympathetic tone (e.g., at rest) and to act as an antagonist when sympathetic activity is high (e.g., during exercise), thereby protecting the heart from excessive stimulation. This dual action was intended to improve myocardial performance without the adverse effects associated with full β-agonists, such as significant increases in heart rate and myocardial oxygen demand, or the negative inotropic effects of full antagonists.

Synthesis and Physicochemical Properties

This compound, with the chemical name (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide, is a hydrophilic compound. Its synthesis involves a multi-step process, a general outline of which is presented below. A key aspect of its development was creating a molecule with high selectivity for the β1-adrenoceptor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide
Molecular Formula C16H25N3O5
Molar Mass 339.392 g·mol−1
Predicted log P -0.31 to -1.11
CAS Number 81801-12-9

Preclinical Pharmacology

Preclinical studies were crucial in characterizing the pharmacological profile of this compound. These studies established its selectivity and partial agonist activity at the β1-adrenoceptor.

Table 2: Preclinical Pharmacological Data for this compound

ParameterValueSpecies/SystemReference
β1-adrenoceptor affinity (pA2) 7.4 - 7.8In vitro
β2-adrenoceptor affinity (pA2) 5.2 - 6.2In vitro
Intrinsic Sympathomimetic Activity (ISA) ~50%-
Sympathomimetic activity in dogs 43%Dog
Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (pA2 determination):

The affinity of this compound for β1 and β2-adrenoceptors was determined using radioligand binding assays. These experiments typically involve:

  • Tissue Preparation: Membranes from tissues rich in the target receptors (e.g., rat ventricle for β1) are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found in cardiac tissue. As a partial agonist, it stabilizes a receptor conformation that leads to a submaximal activation of the downstream signaling cascade compared to a full agonist like isoprenaline.

Upon binding of this compound to the β1-adrenoceptor, the associated Gs protein is activated. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade results in an increased influx of calcium into the cardiac muscle cells, leading to enhanced myocardial contractility (positive inotropic effect).

The partial agonist nature of this compound means that in the presence of high concentrations of endogenous catecholamines (full agonists) like norepinephrine and epinephrine (e.g., during stress or exercise), it acts as a competitive antagonist, preventing the excessive stimulation of the receptor and thereby reducing heart rate.

Gprotein This compound Signaling Pathway This compound This compound (Partial Agonist) Beta1AR β1-Adrenergic Receptor (GPCR) This compound->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes Proteins Intracellular Proteins (e.g., L-type Ca2+ channels, phospholamban) Proteins->Phosphorylation Response Increased Myocardial Contractility Phosphorylation->Response Leads to

Caption: this compound's intracellular signaling cascade.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

ParameterIntravenous (14 mg)Oral (50 mg tablet)Oral (200 mg tablet)Oral (200 mg solution)Reference
Elimination Half-life (t½) 7.7 h16 h16 h-
Total Body Clearance 224 ml·min-1---
Volume of Distribution (Vss) 48 l---
Unchanged in Urine 62%---
Absolute Bioavailability -5%5%5%
Time to Peak Plasma Conc. (Tmax) -~2 h~2 h1.4 h
Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers:

A typical pharmacokinetic study, like the one referenced for this compound, would involve the following:

  • Subject Recruitment: A cohort of healthy volunteers (in this case, 12 males) is recruited.

  • Study Design: A crossover design is often used, where each subject receives all the different formulations and doses of the drug in a randomized order, with a washout period between each administration.

  • Drug Administration: The drug is administered intravenously and orally in different doses and formulations.

  • Blood and Urine Sampling: Blood and urine samples are collected at predefined time points after drug administration.

  • Bioanalysis: The concentration of the drug in plasma and urine is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like half-life, clearance, volume of distribution, bioavailability, and Tmax using non-compartmental or compartmental analysis.

Clinical Development and Efficacy

This compound underwent several clinical trials to evaluate its efficacy and safety in patients with mild to moderate heart failure.

Table 4: Summary of Key Clinical Trial Results for this compound

StudyNumber of PatientsTreatment GroupsDurationKey FindingsReference
European 'Corwin' Group 425This compound vs. Placebo-Improved exercise capacity, clinical signs, and symptoms.
U.K. This compound Study Group 240This compound vs. Placebo3 months19% increase in mean exercise duration with this compound vs. 7% with placebo.
European Multicenter Study >1000This compound (200 mg bid), Digoxin (0.125 mg bid), Placebo3 months37% improvement in exercise capacity with this compound vs. 18% with placebo.
This compound in Severe Heart Failure Study 516This compound (200 mg bid) vs. Placebo13 weeksIncreased mortality in the this compound group (9.1% vs. 3.7% in placebo, p=0.02).
Experimental Protocols

Double-Blind, Randomized, Placebo-Controlled Clinical Trial:

The clinical trials for this compound typically followed a rigorous design:

  • Patient Population: Patients with a confirmed diagnosis of mild to moderate heart failure (e.g., New York Heart Association class II-III) were enrolled.

  • Inclusion/Exclusion Criteria: Specific criteria were established to ensure a homogenous patient population and to minimize risks.

  • Randomization: Patients were randomly assigned to receive either this compound or a placebo.

  • Blinding: Both the patients and the investigators were unaware of the treatment allocation (double-blind) to prevent bias.

  • Treatment Regimen: A fixed dose of this compound (e.g., 200 mg twice daily) or a matching placebo was administered for a specified duration.

  • Efficacy Assessments: The primary and secondary endpoints were measured at baseline and at various time points during the study. These often included exercise tolerance tests (e.g., treadmill or bicycle ergometry), assessment of clinical signs and symptoms, and quality of life questionnaires.

  • Safety Monitoring: Adverse events were systematically recorded and monitored throughout the trial.

  • Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment and placebo groups.

clinical_trial_workflow Clinical Trial Workflow for this compound Start Patient Recruitment (Mild-to-Moderate Heart Failure) Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization GroupA This compound Group (e.g., 200 mg b.i.d.) Randomization->GroupA Arm 1 GroupB Placebo Group Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 3 months) GroupA->Treatment GroupB->Treatment Assessments Efficacy & Safety Assessments (Baseline & Follow-up) Treatment->Assessments Data Data Collection & Analysis Assessments->Data Results Results Interpretation & Reporting Data->Results

Caption: A generalized workflow for this compound clinical trials.

Conclusion: A Promising but Ultimately Limited Therapeutic Agent

This compound represented a novel therapeutic approach for mild to moderate heart failure, demonstrating improvements in exercise capacity and symptoms in this patient population. Its unique partial agonist activity at the β1-adrenoceptor provided a clear pharmacological rationale for its use. However, the results from the study in severe heart failure, which showed an increase in mortality, highlighted the potential risks associated with its use in more advanced stages of the disease. This finding significantly limited its clinical application and underscored the complex pathophysiology of heart failure. Despite its limited commercial success, the story of this compound's discovery and development provides valuable insights into the principles of receptor pharmacology and the challenges of drug development for cardiovascular diseases.

References

Xamoterol's Binding Affinity for Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of xamoterol, a selective β1-adrenergic receptor partial agonist. The following sections detail its binding affinity, the experimental protocols used for its determination, and the signaling pathways it modulates.

Core Concept: Selective Partial Agonism

This compound is recognized for its selective partial agonist activity at the β1-adrenergic receptor.[1] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to full agonists like isoproterenol. This property allows it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as exercise.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for β1 and β2-adrenergic receptors has been quantified in various studies. The data presented below is derived from radioligand binding assays, a standard method for determining receptor-ligand interactions.

Receptor SubtypeLigandBinding Affinity (Kd)Experimental SystemReference
Human β1-Adrenergic ReceptorThis compound81.28 nM (pKd = 7.09)Whole-cell [3H]-CGP 12177 displacement assay in CHO-K1 cells stably expressing the human β1-adrenoceptor.Baker, 2005
Feline Ventricular β1-AdrenoceptorThis compound18-fold higher affinity than for β2-adrenoceptorsRadioligand binding assay with --INVALID-LINK---bisoprolol.Lemoine et al., 1989[2]
Human Ventricular β1-AdrenoceptorThis compound30-fold higher affinity than for β2-adrenoceptorsAntagonism of (-)-norepinephrine effects.Lemoine et al., 1989[2]

Experimental Protocols

The determination of this compound's binding affinity relies on precise experimental methodologies. The following is a detailed description of a typical whole-cell radioligand binding assay, based on the protocol used in the pivotal study by Baker (2005).

Whole-Cell [3H]-CGP 12177 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human β1-adrenergic receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: Propranolol (1–10 µM) or CGP 20712A (1 µM).

  • Culture Medium: Dulbecco's modified Eagle's medium nutrient mix F12 (DMEM/F12) supplemented with 10% fetal calf serum and 2 mM l-glutamine.

  • Assay Buffer: Serum-free DMEM/F12 with 2 mM L-glutamine.

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • 96-well view plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: CHO-K1 cells expressing the human β1-adrenoceptor are cultured in DMEM/F12 in a humidified atmosphere at 37°C with 5% CO2.

  • Assay Preparation: On the day of the experiment, the culture medium is removed from the 96-well plates containing the adherent cells.

  • Competition Binding:

    • Varying concentrations of this compound (competitor ligand) are added to the wells.

    • Immediately following, a fixed concentration of [3H]-CGP 12177 (0.3–0.6 nM) is added to each well.

    • For the determination of non-specific binding, a saturating concentration of propranolol or CGP 20712A is added to a set of wells.

  • Incubation: The plates are incubated for 1.5 hours at 37°C to allow the binding to reach equilibrium.

  • Washing: The cells are washed twice with 200 μl of PBS to remove unbound radioligand.

  • Scintillation Counting: The amount of bound radioactivity in each well is determined using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The binding of an agonist to the β1-adrenergic receptor initiates a cascade of intracellular events. The partial agonism of this compound can be understood within this signaling framework.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine, This compound) Beta1AR β1-Adrenergic Receptor Agonist->Beta1AR Binds to Gs Gs Protein (α, β, γ subunits) Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Increased Heart Rate, Contractility) Phosphorylation->Response Leads to

Caption: Canonical β1-adrenergic receptor signaling cascade.

Upon binding of an agonist, the β1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response such as increased heart rate and contractility.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture CHO-K1 cells expressing human β1-AR AssaySetup 2. Plate cells in 96-well plates CellCulture->AssaySetup AddLigands 3. Add varying concentrations of this compound AssaySetup->AddLigands AddRadioligand 4. Add fixed concentration of [3H]-CGP 12177 AddLigands->AddRadioligand Incubate 5. Incubate at 37°C for 1.5 hours AddRadioligand->Incubate Wash 6. Wash cells to remove unbound radioligand Incubate->Wash Count 7. Measure bound radioactivity (Scintillation Counting) Wash->Count Analyze 8. Analyze data to determine Kd Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

This diagram outlines the key steps involved in determining the binding affinity of a ligand like this compound for its target receptor using a competitive radioligand binding assay.

Mechanism of Partial Agonism

Partial_Agonism cluster_ligand Ligand Binding cluster_receptor Receptor Conformation cluster_response Downstream Signal FullAgonist Full Agonist Receptor β1-Adrenergic Receptor FullAgonist->Receptor Induces fully active conformation PartialAgonist Partial Agonist (this compound) PartialAgonist->Receptor Induces partially active conformation Antagonist Antagonist Antagonist->Receptor Stabilizes inactive conformation MaximalSignal Maximal Signal (High cAMP) Receptor->MaximalSignal Full Activation SubmaximalSignal Submaximal Signal (Moderate cAMP) Receptor->SubmaximalSignal Partial Activation NoSignal No Signal (Basal cAMP) Receptor->NoSignal No Activation

Caption: Conceptual model of full vs. partial agonism.

A full agonist stabilizes a receptor conformation that leads to a maximal downstream signal. In contrast, a partial agonist like this compound induces a different, partially active receptor conformation, resulting in a submaximal cellular response. An antagonist binds to the receptor but does not induce the conformational change necessary for activation, thus producing no signal.

Conclusion

This compound's well-characterized binding affinity for the β1-adrenergic receptor, coupled with its partial agonist nature, underpins its unique pharmacological profile. The methodologies described herein provide a framework for the continued investigation of this and other G-protein coupled receptor ligands, facilitating the development of more targeted and effective therapeutics.

References

Xamoterol: A Deep Dive into its Function as a Beta-1 Selective Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol is a pharmacologically significant compound classified as a selective beta-1 adrenergic partial agonist. It possesses intrinsic sympathomimetic activity (ISA), allowing it to act as a cardiac stimulant at rest and as a beta-blocker during periods of high sympathetic tone, such as exercise.[1] This dual-action mechanism has been a focal point of research, particularly in the context of mild to moderate heart failure. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, receptor binding affinity, functional activity, and the experimental protocols used to characterize its unique pharmacological profile.

Introduction: The Concept of Partial Agonism at Beta-1 Adrenergic Receptors

Beta-1 adrenergic receptors (β1-AR) are predominantly located in the heart and play a crucial role in regulating cardiac function.[2] Stimulation of these G-protein coupled receptors by endogenous catecholamines like norepinephrine and epinephrine triggers a signaling cascade that increases heart rate, contractility, and cardiac output.

A full agonist binds to and fully activates the receptor, eliciting a maximal physiological response. In contrast, an antagonist binds to the receptor but does not activate it, thereby blocking the effects of agonists. A partial agonist , such as this compound, binds to the receptor and elicits a submaximal response. The level of this response is defined by its intrinsic sympathomimetic activity (ISA) . This compound exhibits an ISA of approximately 43-50%, meaning it produces about half the maximal effect of a full agonist like isoproterenol.[2][3]

This partial agonism is the key to this compound's unique therapeutic profile. In conditions of low sympathetic tone (e.g., at rest), this compound provides a modest level of cardiac stimulation.[3] Conversely, when sympathetic activity is high (e.g., during exercise), this compound competes with the more potent endogenous catecholamines for receptor binding, effectively acting as a beta-blocker and protecting the heart from excessive stimulation.

Molecular Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the β1-AR, which is coupled to a stimulatory G-protein (Gs). This interaction initiates a downstream signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several intracellular targets, including L-type calcium channels and phospholamban, which ultimately leads to an increased intracellular calcium concentration and enhanced cardiac contractility and heart rate.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B1AR β1-Adrenergic Receptor Gs Gs Protein (α, β, γ) B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Partial Agonist) This compound->B1AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx Leads to Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_Influx->Cardiac_Effects Results in Partial_Agonism Inactive_R Inactive Receptor (R) No_Response No Response Active_R Active Receptor (R*) Max_Response Maximal Response (High cAMP) Submax_Response Submaximal Response (Moderate cAMP) Full_Agonist Full Agonist Full_Agonist->Active_R Strongly Stabilizes Partial_Agonist Partial Agonist (this compound) Partial_Agonist->Active_R Weakly Stabilizes Antagonist Antagonist Antagonist->Inactive_R Binds without stabilizing R* Binding_Assay_Workflow Start Start Prep_Membranes Prepare Cell Membranes (Expressing β1 or β2 receptors) Start->Prep_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]ICYP) - Varying concentrations of this compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand (via vacuum filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data: - Generate competition curve - Calculate IC₅₀ and Ki Measure->Analyze End End Analyze->End AC_Assay_Workflow Start Start Prep_Membranes Prepare Cardiac Cell Membranes Start->Prep_Membranes Incubate Incubate Membranes with: - [α-³²P]ATP - Varying concentrations of this compound Prep_Membranes->Incubate Stop_Reaction Stop the Reaction Incubate->Stop_Reaction Separate_cAMP Isolate [³²P]cAMP (using column chromatography) Stop_Reaction->Separate_cAMP Measure Measure Radioactivity of [³²P]cAMP Separate_cAMP->Measure Analyze Analyze Data: - Generate dose-response curve - Determine EC₅₀ and Emax Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Xamoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol is a cardioselective β1-adrenergic receptor partial agonist possessing significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile allows it to modulate cardiac function in a manner dependent on the prevailing sympathetic tone. At rest or in states of low sympathetic activity, this compound exhibits modest agonistic effects, leading to an increase in heart rate and myocardial contractility. Conversely, during exercise or in conditions of high sympathetic drive, it acts as an antagonist, attenuating excessive increases in heart rate. This dual action has positioned this compound as a subject of significant interest in the management of mild to moderate heart failure. This technical guide provides a comprehensive overview of the core pharmacology of this compound's intrinsic sympathomimetic activity, including its receptor binding profile, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

This compound's primary mechanism of action is its partial agonism at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor, a partial agonist produces a submaximal response. The level of this submaximal response is defined as its intrinsic sympathomimetic activity (ISA). This compound possesses an ISA of approximately 43-50%[1].

This partial agonism results in a modulatory effect on the heart:

  • At Rest (Low Sympathetic Tone): this compound provides a low level of β1-receptor stimulation, leading to a modest increase in heart rate and myocardial contractility.

  • During Exercise (High Sympathetic Tone): When endogenous catecholamines like norepinephrine are high, this compound competes for the same β1-receptors. Due to its lower intrinsic activity, it effectively acts as a competitive antagonist, preventing the excessive cardiac stimulation that would be induced by the full agonists.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity
ReceptorRadioligandTissue/Cell LineKᵢ (nM)Selectivity (β2/β1)Reference
β1-Adrenergic--INVALID-LINK---BisoprololFeline Ventricular Myocardium-18-fold[2]
β2-Adrenergic[³H]ICI 118,551Feline Ventricular Myocardium--[2]
β1-Adrenergic-Human Ventricular Membranes-30-fold[2]
β2-Adrenergic-Human Ventricular Membranes--[2]
Table 2: Intrinsic Activity and Functional Potency
ParameterAssayTissue/ModelValueReference
Intrinsic Activity (vs. Isoprenaline)Force of ContractionFeline Right Ventricular Papillary Muscles0.5
Intrinsic Activity (vs. Isoprenaline)Force of ContractionFeline Left Atria0.6
Intrinsic Activity (vs. Isoprenaline)Sinoatrial RateFeline Right Atria0.6
Intrinsic Activity (vs. Isoprenaline)Adenylate Cyclase ActivationFeline Ventricular Membranes0.1-0.2
Intrinsic Sympathomimetic ActivityHemodynamic StudiesPatients with Heart Failure43%
Table 3: Hemodynamic Effects in Patients with Mild to Moderate Heart Failure (Intravenous Administration)
ParameterConditionChange with this compoundp-valueReference
Heart RateRest↓ from 78 to 74 beats/min< 0.05
Heart RateExercise↓ from 115 to 105 beats/minp = 0.0001
Cardiac IndexRest↑ from 2.5 to 2.8 L/min/m²< 0.001
Cardiac IndexRest↑ by 7%p = 0.0084
Pulmonary Capillary Wedge PressureRest↓ by 39%p = 0.0001
Pulmonary Capillary Wedge PressureExercise↓ by 11%p = 0.0003
Rate Pressure ProductExercise↓ by 9%p = 0.0041

Signaling Pathways

The binding of this compound to the β1-adrenergic receptor initiates a downstream signaling cascade that ultimately modulates cardiac function.

This compound Signaling Pathway in Cardiomyocytes This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospholamban Phospholamban (PLN) PKA->Phospholamban Phosphorylates TroponinI Troponin I (TnI) PKA->TroponinI Phosphorylates LTypeCa L-type Ca²⁺ Channel PKA->LTypeCa Phosphorylates Relaxation ↑ Myocardial Relaxation Phospholamban->Relaxation TroponinI->Relaxation CaInflux ↑ Ca²⁺ Influx LTypeCa->CaInflux Contractility ↑ Myocardial Contractility CaInflux->Contractility

Caption: this compound-mediated β1-adrenergic receptor signaling cascade.

The activation of Protein Kinase A (PKA) by cyclic AMP (cAMP) leads to the phosphorylation of several key intracellular proteins that regulate cardiac myocyte function:

  • Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to enhanced calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).

  • Troponin I (TnI): PKA-mediated phosphorylation of TnI decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

  • L-type Calcium Channels: Phosphorylation of these channels increases their open probability, leading to a greater influx of calcium into the cell during depolarization. This increased calcium availability enhances the force of myocardial contraction (inotropy).

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's intrinsic sympathomimetic activity are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

Radioligand Binding Assay Workflow start Start prep Prepare Membranes (e.g., from cardiac tissue) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]CGP 12177) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify Radioactivity (e.g., using a scintillation counter) separate->quantify analyze Data Analysis (e.g., nonlinear regression to determine IC₅₀ and calculate Kᵢ) quantify->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the adrenergic receptors of interest (e.g., feline ventricular myocardium).

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---Bisoprolol for β1 or [³H]ICI 118,551 for β2) and a range of concentrations of unlabeled this compound.

  • Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Use nonlinear regression analysis to fit the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonistic activity.

cAMP Accumulation Assay Workflow start Start culture Culture cells expressing β1-adrenergic receptors start->culture stimulate Stimulate cells with varying concentrations of this compound culture->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (Plot cAMP levels vs. This compound concentration to determine EC₅₀) detect->analyze end End analyze->end

Caption: Workflow for measuring cAMP accumulation.

Methodology:

  • Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β1-AR) in a multi-well plate.

  • Stimulation: Treat the cells with a range of concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). These are typically competitive immunoassays.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect). The intrinsic activity can be calculated by comparing the Eₘₐₓ of this compound to that of a full agonist like isoprenaline.

Langendorff Isolated Heart Perfusion for Ex Vivo Functional Assessment

The Langendorff preparation allows for the study of this compound's effects on the mechanical function of an isolated heart, free from systemic influences.

Langendorff Isolated Heart Perfusion Workflow start Start isolate Isolate heart from an anesthetized animal start->isolate mount Mount the aorta onto a cannula of the Langendorff apparatus isolate->mount perfuse Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer mount->perfuse stabilize Allow the heart to stabilize perfuse->stabilize administer Administer this compound via the perfusate stabilize->administer record Record functional parameters: - Heart rate - Left ventricular developed pressure (LVDP) - dP/dt_max and dP/dt_min administer->record analyze Analyze changes in cardiac function record->analyze end End analyze->end

Caption: Workflow for Langendorff isolated heart perfusion.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat or guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes may be placed to record an electrocardiogram.

  • Stabilization: The heart is allowed to stabilize for a period to achieve a steady baseline of function.

  • Drug Administration: this compound is added to the perfusion buffer at various concentrations.

  • Data Acquisition: Key parameters of cardiac function are continuously recorded, including heart rate, left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtₘₐₓ, an index of contractility), and the maximum rate of pressure decline (-dP/dtₘₐₓ, an index of relaxation).

  • Data Analysis: The effects of this compound on these parameters are analyzed to determine its inotropic and chronotropic effects.

Conclusion

This compound's intrinsic sympathomimetic activity, arising from its partial agonism at the β1-adrenergic receptor, confers a unique and complex pharmacological profile. Its ability to provide modest cardiac stimulation at rest while preventing excessive stimulation during exercise has been a key area of investigation, particularly in the context of heart failure. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential and limitations of compounds with similar mechanisms of action. A thorough understanding of the interplay between receptor affinity, intrinsic activity, and downstream signaling is crucial for the rational design and development of future cardiovascular therapies.

References

Xamoterol's Dichotomous Impact on Myocardial Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol, a selective β1-adrenoceptor partial agonist, presents a unique pharmacological profile with a dual-action mechanism influencing myocardial contractility. This technical guide provides an in-depth analysis of this compound's effects on the heart, summarizing key quantitative data from clinical and preclinical studies. It details the experimental protocols used to evaluate its efficacy and safety, and visualizes the underlying molecular signaling pathways. This document serves as a comprehensive resource for researchers and professionals in cardiovascular drug development, offering insights into the nuanced effects of partial agonism at the β1-adrenergic receptor.

Introduction: The Concept of Partial Agonism in Cardiology

β-adrenergic receptor agonists are a cornerstone in the management of various cardiovascular conditions. While full agonists maximally stimulate the receptor, leading to pronounced increases in heart rate and contractility, they can also be associated with adverse effects such as tachyphylaxis and arrhythmogenesis[1][2]. Partial agonists, such as this compound, offer a more modulated response. These agents bind to and activate β-adrenergic receptors but elicit a submaximal response compared to full agonists[3][4]. This intrinsic sympathomimetic activity (ISA) allows them to act as agonists when sympathetic tone is low and as antagonists when sympathetic activity is high, thereby providing a balanced effect on cardiac function[2].

This compound is a selective partial agonist for the β1-adrenoceptors, which are predominantly located in the heart. This selectivity minimizes off-target effects on β2-adrenoceptors in the periphery. The therapeutic rationale for this compound has been to enhance myocardial contractility and cardiac output at rest without inducing excessive tachycardia or increasing myocardial oxygen demand during exercise.

Mechanism of Action: A Molecular Perspective

This compound's effect on myocardial contractility is initiated by its binding to the β1-adrenergic receptor, a G-protein coupled receptor on the surface of cardiac myocytes. This interaction triggers a cascade of intracellular events that ultimately modulate cardiac function.

The β1-Adrenergic Signaling Pathway

The binding of an agonist to the β1-adrenoceptor activates the associated stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation:

  • L-type Calcium Channels: Phosphorylation of these channels increases their permeability to calcium ions, leading to a greater influx of calcium into the cell during an action potential. This enhances the force of myocardial contraction (positive inotropic effect).

  • Phospholamban: When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved. This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to faster myocardial relaxation (lusitropic effect).

The following diagram illustrates the signaling pathway of a full β1-agonist.

G Full β1-Agonist Signaling Pathway agonist Full Agonist (e.g., Norepinephrine) receptor β1-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates plb Phospholamban pka->plb Phosphorylates ca_influx ↑ Ca2+ Influx ca_channel->ca_influx serca SERCA2a plb->serca Relieves inhibition of contractility ↑ Myocardial Contractility ca_influx->contractility ca_reuptake ↑ Ca2+ Reuptake serca->ca_reuptake relaxation ↑ Myocardial Relaxation ca_reuptake->relaxation

Caption: Full β1-Agonist Signaling Pathway.

This compound's Partial Agonist Effect

As a partial agonist, this compound binds to the β1-adrenoceptor and initiates the same signaling cascade, but with a lower intrinsic efficacy than full agonists like norepinephrine. This results in a submaximal production of cAMP and a more moderate increase in myocardial contractility and heart rate.

Crucially, when endogenous catecholamine levels are high (e.g., during exercise or in severe heart failure), this compound competes with these full agonists for receptor binding. By occupying the receptors, it effectively acts as an antagonist, preventing the excessive stimulation that could lead to detrimental effects.

The following diagram illustrates the comparative signaling of a full agonist versus this compound.

G Full Agonist vs. Partial Agonist (this compound) Signaling cluster_full Full Agonist cluster_partial Partial Agonist (this compound) cluster_antagonist This compound in High Sympathetic State full_agonist Full Agonist full_receptor β1-Receptor full_agonist->full_receptor full_camp ↑↑ cAMP full_receptor->full_camp full_response Maximal Response full_camp->full_response This compound This compound partial_receptor β1-Receptor This compound->partial_receptor partial_camp ↑ cAMP partial_receptor->partial_camp partial_response Submaximal Response partial_camp->partial_response high_catecholamines High Catecholamines (Full Agonist) antagonist_receptor β1-Receptor high_catecholamines->antagonist_receptor Competes with xamoterol_block This compound xamoterol_block->antagonist_receptor Binds to blocked_response Blocked/Reduced Response antagonist_receptor->blocked_response

Caption: Full vs. Partial Agonist Signaling.

Quantitative Effects on Myocardial Contractility and Hemodynamics

Numerous studies have quantified the effects of this compound on myocardial contractility and overall hemodynamics. The following tables summarize key findings from studies in healthy volunteers and patients with heart failure.

Studies in Healthy Volunteers
ParameterBaseline (Placebo)After this compound (0.025 mg/kg IV)% ChangeReference
Heart Rate (beats/min)61 ± 368 ± 3+11.5%
Systolic Blood Pressure (mm Hg)119 ± 3138 ± 5+16.0%
Cardiac Output (L/min)4.8 ± 0.46.6 ± 0.61+37.5%
Stroke Volume (ml)88 ± 6104 ± 10+18.2%
Pre-ejection Period (msec)100 ± 476 ± 5-24.0%
Velocity of Circumferential Fibre Shortening (circ/s)1.15 ± 0.061.50 ± 0.06+30.4%
Studies in Patients with Heart Failure
ParameterConditionChange with this compoundReference
Peak Positive dP/dtIschemic Left Ventricular Dysfunction+14%
dP/dt normalized to a developed pressure of 40 mm HgIschemic Left Ventricular Dysfunction+23%
Rate of Isovolumic Pressure DecreaseIschemic Left Ventricular Dysfunction+12%
Left Ventricular End-Diastolic Pressure (mm Hg)Ischemic Left Ventricular Dysfunction21.4 ± 8.2 to 15.8 ± 7.7
Exercise DurationMild to Moderate Heart Failure+19% (vs. +7% with placebo)
Peak Exercise Heart RateMild to Moderate Heart FailureSignificantly reduced vs. placebo
Exercise CapacityMild to Moderate Heart Failure+37% (vs. +18% with placebo)
Exercise CapacityMild to Moderate Heart Failure+33% (vs. +17% with digoxin)
Maximum Exercise Heart RateSevere Heart FailureReduced
Systolic Blood Pressure at Maximum ExerciseSevere Heart FailureReduced

Experimental Protocols

The evaluation of this compound's effects on myocardial contractility has involved a range of experimental designs, from in vitro studies to large-scale clinical trials.

In Vitro Studies
  • Preparation: Electrically driven human papillary muscle strips obtained from failing human hearts during mitral valve replacement or heart transplantation.

  • Intervention: Exposure to varying concentrations of this compound (0.0001-100 µmol/L).

  • Measurements: Changes in isometric force of contraction.

  • Key Finding: In failing human myocardium, this compound produced negative inotropic effects, suggesting a predominant antagonist activity in this specific context.

Studies in Healthy Volunteers
  • Design: Single-blind, placebo-controlled study with three single intravenous doses of this compound (0.025, 0.05, and 0.1 mg/kg).

  • Participants: Six healthy volunteers.

  • Measurements: Heart rate, blood pressure, M-mode echocardiography, systolic time intervals, and 24-hour Holter monitoring.

Clinical Trials in Patients with Heart Failure
  • Design: Multicenter, double-blind, randomized, parallel-group study comparing this compound (200 mg twice daily) with placebo for 3 months.

  • Participants: 240 patients with mild to moderate heart failure.

  • Assessments: Progressive treadmill exercise testing, and subjective symptom scores (e.g., visual analogue scale for breathlessness).

  • Design: Double-blind, between-group comparison of this compound (200 mg twice daily) and placebo for 13 weeks.

  • Participants: 516 patients with New York Heart Association (NYHA) class III and IV heart failure, already receiving diuretics and ACE inhibitors.

  • Endpoints: Exercise duration, clinical signs of heart failure, and mortality.

  • Key Finding: While there was some improvement in breathlessness, this compound did not improve exercise duration and was associated with a significant increase in mortality in this patient population.

The following diagram outlines a typical experimental workflow for a clinical trial of this compound.

G Clinical Trial Workflow for this compound screening Patient Screening (e.g., NYHA Class II-III) enrollment Enrollment & Informed Consent screening->enrollment run_in Placebo Run-in (e.g., 1 week) enrollment->run_in randomization Randomization run_in->randomization group_x This compound Group (e.g., 200mg BID) randomization->group_x group_p Placebo Group randomization->group_p treatment Treatment Period (e.g., 3 months) group_x->treatment group_p->treatment assessments Assessments (Baseline & Post-treatment) treatment->assessments endpoints Primary & Secondary Endpoints Analysis assessments->endpoints results Results & Conclusions endpoints->results

References

The Molecular Pharmacology of Xamoterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1] This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with the β1-adrenergic receptor, its impact on downstream signaling pathways, and the experimental methodologies used to characterize these properties. The information presented is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its effects by binding to and partially activating the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. As a partial agonist, this compound's efficacy is lower than that of a full agonist like isoproterenol.[2][3] Its intrinsic sympathomimetic activity is approximately 65% of that of isoproterenol in functional studies of heart rate.[2] In studies on feline myocardium, its intrinsic activity relative to norepinephrine was found to be 0.5 for inotropic effects and between 0.1 and 0.2 for adenylyl cyclase activation.[1]

This dual characteristic allows this compound to act as an agonist when sympathetic tone is low (at rest) and as a functional antagonist when sympathetic tone is high (during exercise), by competing with endogenous catecholamines for receptor binding.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the β1-adrenergic receptor and its functional consequences.

ParameterValueSpecies/SystemRadioligandReference
pKd 7.09Human[3H]-CGP12177
Kd 81.28 nMHuman[3H]-CGP12177

Table 1: Receptor Binding Affinity of this compound for the Human β1-Adrenergic Receptor.

ParameterValueRelative toTissue/SystemMeasurementReference
Intrinsic Activity ~0.65IsoproterenolRat Heart (in vivo/in vitro)Heart Rate
Intrinsic Activity 0.5(-)-NorepinephrineFeline Right Ventricular Papillary MusclesForce of Contraction
Intrinsic Activity 0.6(-)-NorepinephrineFeline Left AtriaForce of Contraction
Intrinsic Activity 0.6(-)-NorepinephrineFeline Right AtriaSinoatrial Rate
Intrinsic Activity 0.1 - 0.2(-)-NorepinephrineFeline Ventricular MembranesAdenylyl Cyclase Activity

Table 2: Intrinsic Activity of this compound at the β1-Adrenergic Receptor.

Signaling Pathways

Upon binding to the β1-adrenergic receptor, this compound initiates a signaling cascade primarily through the Gs alpha subunit of the heterotrimeric G-protein.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds Gs Gs Protein (αβγ) Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Contractility) PKA->CellularResponse Phosphorylates Substrates

β1-Adrenergic Receptor Gs Signaling Pathway

The interaction between this compound and the β1-adrenergic receptor can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds GRK GRK Beta1AR->GRK Recruits & Activates BetaArrestin β-Arrestin Beta1AR->BetaArrestin Recruits GRK->Beta1AR Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization Signaling G-protein Independent Signaling BetaArrestin->Signaling

β-Arrestin Recruitment and Signaling

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare Membranes Expressing β1-Adrenergic Receptors Incubate Incubate Membranes with Radioligand and Varying Concentrations of this compound MembranePrep->Incubate Radioligand Prepare [3H]-Dihydroalprenolol (Radioligand) Radioligand->Incubate XamoterolDilutions Prepare Serial Dilutions of this compound XamoterolDilutions->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Radioligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count DisplacementCurve Generate Displacement Curve Count->DisplacementCurve IC50 Determine IC50 DisplacementCurve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β1-adrenergic receptor.

  • Reaction Mixture: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β1-adrenergic signaling pathway.

Methodology:

  • Membrane Preparation: Membranes containing β1-adrenergic receptors are prepared as described above.

  • Reaction Mixture: Membranes are incubated in a buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by the addition of [α-32P]ATP and incubated at 37°C for a defined period.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and unlabeled cAMP).

  • cAMP Separation: [32P]cAMP is separated from unreacted [α-32P]ATP and other nucleotides, typically by sequential column chromatography over Dowex and alumina.

  • Quantification: The amount of [32P]cAMP is determined by scintillation counting.

  • Data Analysis: The adenylyl cyclase activity (pmol of cAMP produced per mg of protein per minute) is calculated. A concentration-response curve is generated to determine the EC50 and Emax of this compound.

GTPγS Binding Assay

This functional assay measures the activation of Gs proteins by the this compound-bound β1-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a suitable cell line expressing the β1-adrenergic receptor and Gs proteins.

  • Reaction Mixture: Membranes are incubated in a buffer containing GDP, MgCl2, and varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C.

  • Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [35S]GTPγS bound to the Gαs subunit is quantified by scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to generate a concentration-response curve, from which the EC50 and Emax can be determined.

β-Arrestin Recruitment Assay (BRET)

This assay is used to monitor the interaction between the activated β1-adrenergic receptor and β-arrestin in living cells.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for the β1-adrenergic receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

  • Cell Plating: Transfected cells are plated in a white, clear-bottom multi-well plate.

  • Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.

  • BRET Measurement: Immediately after adding the Rluc substrate (e.g., coelenterazine h), the light emissions at the donor and acceptor wavelengths are measured using a microplate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A concentration-response curve is generated by plotting the BRET ratio against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound's molecular pharmacology is characterized by its selective partial agonism at the β1-adrenergic receptor. This property results in a modulation of cardiac function, providing a therapeutic window for the treatment of certain cardiovascular conditions. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the intricate molecular interactions of this compound.

References

Methodological & Application

Application Notes and Protocols for Xamoterol Administration in Canine Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of xamoterol, a β1-adrenoceptor partial agonist, in canine models of heart failure. The included protocols are synthesized from published research to guide the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound acts as a selective partial agonist of the β1-adrenergic receptor, exhibiting approximately 50% intrinsic sympathomimetic activity (ISA).[1] This dual action allows it to provide cardiac stimulation at rest while functioning as a β-blocker during periods of high sympathetic activity, such as exercise.[1] In heart failure, this compound has been shown to improve both systolic and diastolic function.[2][3] Its mechanism involves modulating the sympathetic control of the heart without significant action on β2-adrenoceptors.[4] These characteristics make it a molecule of interest for investigating therapeutic strategies in heart failure.

Canine models of heart failure are crucial for preclinical evaluation of cardiovascular drugs. These models effectively mimic the hemodynamic and neurohormonal changes observed in human heart failure. The protocols detailed below are primarily based on acute heart failure models induced by myocardial ischemia and reperfusion.

Mechanism of Action: β1-Adrenergic Receptor Signaling

This compound exerts its effects by binding to β1-adrenoceptors on cardiac myocytes. As a partial agonist, it provides a submaximal response compared to full agonists like norepinephrine. This binding activates a G-protein-coupled receptor cascade, leading to the stimulation of adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased myocardial contractility and improved diastolic relaxation.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds to GProtein Gs Protein Beta1AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Contractility Increased Myocardial Contractility CaChannels->Contractility Relaxation Improved Diastolic Relaxation Phospholamban->Relaxation

Diagram 1: this compound Signaling Pathway in Cardiomyocytes.

Experimental Protocols

The following protocols are synthesized from studies utilizing canine models of acute heart failure induced by coronary artery occlusion.

Animal Model: Acute Myocardial Ischemia-Reperfusion

This model is designed to induce acute left ventricular dysfunction, mimicking aspects of heart failure.

Materials:

  • Adult mongrel dogs of either sex.

  • Anesthesia: Sodium pentobarbital (or similar general anesthetic).

  • Ventilator for mechanical respiration.

  • Surgical instruments for thoracotomy.

  • Suture for coronary artery ligation.

  • ECG and blood pressure monitoring equipment.

  • Instrumentation for measuring left ventricular pressure (LVP) and dp/dt.

  • Sonimicrometry crystals or other methods for measuring regional myocardial function (e.g., systolic wall thickening).

Procedure:

  • Anesthetize the dog and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) or left circumflex (LCX) coronary artery.

  • Place a ligature around the artery for occlusion.

  • Allow for a stabilization period to obtain baseline hemodynamic measurements.

  • Induce myocardial ischemia by occluding the coronary artery for a specified duration (e.g., 15-90 minutes).

  • Reperfuse the myocardium by releasing the ligature.

  • Confirm the development of myocardial dysfunction (e.g., regional dyskinesia, decreased systolic wall thickening).

G Start Start Anesthesia Anesthetize and Ventilate Dog Start->Anesthesia Thoracotomy Perform Left Thoracotomy Anesthesia->Thoracotomy IsolateArtery Isolate LAD or LCX Artery Thoracotomy->IsolateArtery Baseline Record Baseline Hemodynamics IsolateArtery->Baseline Occlusion Occlude Coronary Artery (15-90 min) Baseline->Occlusion Reperfusion Reperfuse Myocardium Occlusion->Reperfusion ConfirmDysfunction Confirm Myocardial Dysfunction Reperfusion->ConfirmDysfunction AdministerDrug Administer this compound or Placebo ConfirmDysfunction->AdministerDrug Monitor Monitor Hemodynamics and Myocardial Function AdministerDrug->Monitor End End of Experiment Monitor->End

Diagram 2: Experimental Workflow for Canine Ischemia-Reperfusion Model.
This compound Administration

Formulation:

  • This compound for intravenous (i.v.) administration.

  • Vehicle control (e.g., saline).

Dosing Regimen:

  • For improving myocardial function post-reperfusion: A single i.v. bolus of 100 µg/kg (0.1 mg/kg) administered 10 minutes into the reperfusion period has been shown to be effective.

  • For effects on myocardial pH during ischemia: Doses of 30 µg/kg and 70 µg/kg i.v. have been demonstrated to increase ischemic myocardial pH, with 30 µg/kg showing a greater effect. A higher dose of 200 µg/kg (0.2 mg/kg) did not show the same benefit and could increase heart rate and contractility in non-ischemic hearts.

  • For hemodynamic studies at rest and during exercise: Doses of 0.2 mg/kg and 1 mg/kg i.v. have been used to evaluate dose-dependent effects on inotropy and chronotropy.

Procedure:

  • Following the induction of heart failure and a brief stabilization/observation period post-reperfusion, administer the selected dose of this compound or placebo intravenously.

  • Continuously monitor hemodynamic parameters for the duration of the experiment (e.g., up to 8 hours).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies on this compound in canine models.

Table 1: Hemodynamic Effects of this compound in a Canine Reperfusion Model

ParameterTime PointControl Group (Saline)This compound Group (100 µg/kg i.v.)
Mean Systolic Wall Thickening Velocity (mm/s) 10 min Reperfusion3.14 ± 3.301.47 ± 2.34
30 min Reperfusion2.96 ± 3.747.13 ± 3.55
1 hr Reperfusion4.03 ± 3.007.64 ± 2.48
8 hr Reperfusion6.87 ± 4.007.97 ± 4.23
*Data presented as mean ± SD. P < 0.05 compared to control.

Table 2: Effect of this compound on Ischemic Myocardial pH

ParameterConditionPre-OcclusionPost-Occlusion (Pre-Xamoterol)Post-Xamoterol
Myocardial pH Partial LAD Occlusion7.52 - 7.636.80 - 6.85Increased with 30 µg/kg and 70 µg/kg
No increase with 200 µg/kg

Table 3: Dose-Dependent Hemodynamic Effects of this compound at Rest in Chronically Instrumented Dogs

ParameterThis compound Dose (i.v.)Outcome
Inotropic Effect 0.2 mg/kgPositive inotropic effect observed
Chronotropic Effect 1 mg/kgMarked chronotropic effect observed
Cardiac Output 0.2 mg/kg and 1 mg/kgDose-dependent increase
Left Ventricular Power 0.2 mg/kg and 1 mg/kgDose-dependent increase
Mean Left Atrial Pressure 0.2 mg/kg and 1 mg/kgDecreased
Total Peripheral Resistance 0.2 mg/kg and 1 mg/kgDecreased

Summary and Conclusions

The administration of this compound in canine models of acute heart failure has demonstrated positive effects on myocardial function. Specifically, it can recruit an inotropic reserve in stunned, reperfused myocardium without compromising long-term functional recovery. Furthermore, lower doses of this compound may have a protective effect by improving myocardial pH in ischemic tissue. The drug exhibits dose-dependent positive inotropic and chronotropic effects.

These protocols and data provide a foundation for further investigation into the therapeutic potential of β1-adrenoceptor partial agonists in the context of heart failure. Researchers should carefully consider the specific aspects of heart failure they aim to model (e.g., acute vs. chronic, ischemic vs. non-ischemic) when designing their studies and selecting appropriate doses and endpoints.

References

Application Notes and Protocols for Determining Xamoterol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for biochemical assays to characterize the activity of Xamoterol, a selective β1-adrenoceptor partial agonist. The included methodologies cover receptor binding affinity, functional potency and efficacy, and antagonist activity determination.

Introduction

This compound is a cardioselective β1-adrenoceptor partial agonist.[1][2][3] Its unique pharmacological profile allows it to act as an agonist when sympathetic activity is low and as an antagonist when sympathetic activity is high.[1] This dual activity makes it a subject of interest in cardiovascular research. Accurate and reproducible biochemical assays are crucial for characterizing the activity of this compound and similar compounds. This document outlines key in vitro assays for determining its binding affinity and functional response at the β1-adrenoceptor.

Key Biochemical Assays

The primary assays to determine this compound's activity involve evaluating its interaction with the β1-adrenoceptor, a G-protein coupled receptor (GPCR).[4] Upon activation, the β1-adrenoceptor couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).

The following protocols describe:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.

  • cAMP Functional Assays: To measure the functional potency (EC50) and efficacy (Emax) of this compound as a partial agonist.

  • Schild Analysis: To quantify the antagonist properties of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at the human β1-adrenoceptor.

Table 1: Radioligand Binding and Functional Assay Data for this compound

ParameterValueCell LineRadioligandReference
pKd7.09CHO-K1[3H]-CGP12177
Kd (nM)81.28CHO-K1[3H]-CGP12177
Log EC50-7.75CHON/A
Intrinsic Activity (% of Isoprenaline)34%CHON/A

Signaling Pathway

The binding of an agonist to the β1-adrenoceptor initiates a signaling cascade. The diagram below illustrates this pathway.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β1-Adrenoceptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand This compound (Agonist) Ligand->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation of targets

β1-Adrenoceptor Gs Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the affinity of a test compound (this compound) for the β1-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes from CHO-K1 cells expressing human β1-adrenoceptor B Incubate Membranes with [3H]-CGP12177 (Radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform non-linear regression to determine Ki value D->E

Workflow for Radioligand Binding Assay.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenoceptor.

  • Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Radioligand: [3H]-CGP12177 (a β1/β2-adrenoceptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: a. Culture CHO-K1 cells expressing the human β1-adrenoceptor to confluency. b. Harvest cells and homogenize in ice-cold homogenization buffer. c. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay: a. In a 96-well plate, add in triplicate:

    • Assay buffer
    • A fixed concentration of [3H]-CGP12177 (typically at its Kd concentration).
    • A range of concentrations of this compound.
    • For non-specific binding, add 10 µM propranolol instead of this compound.
    • For total binding, add assay buffer instead of this compound or propranolol. b. Add the cell membrane preparation to each well to initiate the binding reaction. c. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value. d. Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its functional potency and efficacy.

Experimental Workflow:

cAMP_Assay_Workflow A Seed CHO-K1 cells expressing human β1-adrenoceptor in a 96-well plate B Incubate cells with varying concentrations of this compound in the presence of a PDE inhibitor (e.g., IBMX) A->B C Lyse the cells to release intracellular cAMP B->C D Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) C->D E Plot cAMP concentration vs. log[this compound] to determine EC50 and Emax D->E

Workflow for cAMP Functional Assay.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human β1-adrenoceptor.

  • Cell Culture Medium: Standard growth medium for CHO cells.

  • Test Compound: this compound.

  • Full Agonist Control: Isoprenaline (Isoproterenol).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

Procedure:

  • Cell Culture: a. Seed CHO-K1 cells expressing the human β1-adrenoceptor into a 96-well plate and culture overnight.

  • Compound Treatment: a. Aspirate the culture medium and wash the cells with stimulation buffer. b. Add stimulation buffer containing varying concentrations of this compound to the wells in triplicate. c. Include wells with a full agonist (Isoprenaline) to determine the maximum possible response. d. Include vehicle control wells (stimulation buffer only) for baseline cAMP levels. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's protocol. b. Perform the cAMP quantification assay following the kit's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw assay signal for each well to cAMP concentration using the standard curve. c. Plot the cAMP concentration against the log concentration of this compound. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). e. Express the Emax of this compound as a percentage of the maximum response produced by the full agonist Isoprenaline to determine its intrinsic activity.

Schild Analysis for Antagonist Activity

To characterize the antagonist properties of a partial agonist like this compound, a Schild analysis is performed. This involves measuring the dose-response curve of a full agonist in the presence of increasing concentrations of the partial agonist.

Experimental Workflow:

Schild_Analysis_Workflow A Perform cAMP functional assay with a full agonist (e.g., Isoprenaline) to generate a control dose-response curve B Repeat the full agonist dose-response curve in the presence of several fixed concentrations of this compound A->B C Calculate the Dose Ratio (DR) for each concentration of this compound B->C D Create a Schild plot: log(DR-1) vs. log concentration of this compound C->D E Determine the pA2 value from the x-intercept of the Schild plot D->E

Workflow for Schild Analysis.

Procedure:

  • Generate Dose-Response Curves: a. Follow the protocol for the cAMP functional assay. b. Generate a dose-response curve for the full agonist, Isoprenaline. c. Generate several additional Isoprenaline dose-response curves, each in the presence of a different, fixed concentration of this compound.

  • Data Analysis: a. For each concentration of this compound, determine the EC50 of Isoprenaline. b. Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = (EC50 of Isoprenaline in the presence of this compound) / (EC50 of Isoprenaline alone). c. Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis. d. Perform a linear regression on the Schild plot. e. The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

References

Application Notes and Protocols for Studying the Cellular Effects of Xamoterol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide guidance for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the cellular and molecular effects of Xamoterol, a selective β1-adrenergic receptor partial agonist.[1][2][3][4][5]

Introduction to this compound

This compound acts as a partial agonist at the β1-adrenergic receptors, which are predominantly found in the heart. Unlike full agonists that elicit a maximal biological response, partial agonists like this compound produce a submaximal response even at full receptor occupancy. This unique property allows for a more controlled modulation of cardiac function. The primary mechanism of action involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp) and subsequent activation of Protein Kinase A (PKA).

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant and reproducible data. For studying this compound's effects on the β1-adrenergic receptor, the following cell models are recommended:

  • Recombinant Cell Lines:

    • CHO-K1 (Chinese Hamster Ovary) cells stably expressing the human β1-adrenergic receptor: These are widely used for high-throughput screening and functional assays due to their robust growth characteristics and low endogenous receptor expression.

    • HEK-293 (Human Embryonic Kidney) cells stably expressing the human β1-adrenergic receptor: This is another excellent host for recombinant receptor expression, suitable for various functional assays, including cAMP measurement and receptor binding studies.

  • Primary Cells:

    • Isolated Adult Ventricular Cardiomyocytes: These cells provide a more physiologically relevant model for studying the effects of this compound on cardiac cells. However, they are more challenging to culture and maintain.

  • Endogenously Expressing Cell Lines:

    • A549 and H1299 (Human non-small cell lung cancer) cells: These cell lines express both β1 and β2 adrenergic receptors and can be used to study the selective action of this compound.

Key Experimental Assays

A variety of in vitro assays can be employed to characterize the cellular effects of this compound.

  • cAMP Accumulation Assays: To quantify the functional response to β1-adrenergic receptor activation.

  • Radioligand Binding Assays: To determine the binding affinity of this compound to the β1-adrenergic receptor.

  • Receptor Internalization Assays: To investigate the effect of this compound on receptor desensitization and trafficking.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment in a recombinant cell line (e.g., CHO-K1 or HEK-293 expressing the human β1-adrenergic receptor).

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Isoproterenol (full agonist control)

  • Propranolol (antagonist control)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well white opaque assay plates

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed the cells into 96-well or 384-well white opaque plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and Isoproterenol in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX). A typical concentration range for this compound would be from 1 nM to 100 µM.

    • Prepare a solution of Propranolol for antagonist testing.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the prepared compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and wells with a known concentration of Isoproterenol (positive control).

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound and Isoproterenol.

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the β1-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells expressing a high level of the human β1-adrenergic receptor.

  • Radioligand specific for the β1-adrenergic receptor (e.g., [3H]dihydroalprenolol or [3H]-CGP 12177).

  • This compound

  • Non-labeled antagonist (e.g., Propranolol) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Glass fiber filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and serial dilutions of this compound.

    • Include wells with radioligand only (total binding) and wells with radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data using a one-site competition binding equation to determine the IC50 (half-maximal inhibitory concentration).

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound at the Human β1-Adrenergic Receptor
ParameterThis compoundIsoproterenol (Full Agonist)Reference
Binding Affinity (Ki) ~10-50 nM~5-20 nM
Functional Potency (EC50) ~50-200 nM~1-10 nM
Intrinsic Activity (Emax) ~40-60% of Isoproterenol100%

Note: The values presented are approximate and may vary depending on the specific cell line and assay conditions used.

Visualizations

This compound Signaling Pathway

Xamoterol_Signaling_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds (Partial Agonist) G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's signaling cascade.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow Start Start Seed_Cells Seed β1-AR expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of This compound and controls Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_30min Incubate for 30 min at 37°C Treat_Cells->Incubate_30min Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_30min->Lyse_Cells Measure_Signal Measure signal (e.g., Luminescence/Fluorescence) Lyse_Cells->Measure_Signal Analyze_Data Analyze data and determine EC50/Emax Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP measurement.

Logical Relationship of Experimental Assays

Assay_Relationships Binding_Assay Radioligand Binding Assay Functional_Assay cAMP Accumulation Assay Binding_Assay->Functional_Assay Informs concentration range Binding_Affinity Determines Binding Affinity (Ki) Binding_Assay->Binding_Affinity Downstream_Assay Receptor Internalization Assay Functional_Assay->Downstream_Assay Provides functional context Functional_Potency Determines Functional Potency (EC50) and Efficacy (Emax) Functional_Assay->Functional_Potency Receptor_Regulation Investigates Receptor Regulation Downstream_Assay->Receptor_Regulation

Caption: Interrelation of key assays.

References

Application Notes and Protocols for Xamoterol Receptor Occupancy using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol is a selective beta-1 adrenergic receptor partial agonist.[1][2][3][4] Understanding its binding characteristics and receptor occupancy is crucial for elucidating its mechanism of action and optimizing its therapeutic use. Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor.[5] These assays are highly sensitive and robust, allowing for the determination of key binding parameters such as the dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of a competing ligand.

This document provides detailed protocols for conducting saturation and competition radioligand binding assays to determine the receptor occupancy of this compound at the beta-1 adrenergic receptor.

Data Presentation

Quantitative Binding Data for this compound at the Beta-1 Adrenergic Receptor
ParameterValueRadioligandCell/Tissue TypeReference
Kd81.28 nM[3H]-CGP12177Human beta-1 adrenoceptor expressed in CHOK1 cells
Ki118.3 nM[125I]PindololNot Specified
pKd7.09[3H]-CGP12177Human beta-1 adrenoceptor expressed in CHOK1 cells
pKd7.75 (functional assay)Not ApplicableHuman beta-1 adrenoceptor expressed in CHOK1 cells
Representative Bmax Values for Beta-Adrenergic Receptors in Cardiac Tissue
Tissue SourceBmax (fmol/mg protein)RadioligandReference
Rabbit native heart52.4 ± 4.9[3H]DHA
Rabbit isograft heart111 ± 19.3[3H]DHA
Rat native heart40.2 ± 7.3[3H]DHA
Rat isograft heart69.8 ± 7.1[3H]DHA
Rat heart123.0 ± 1.6 (after propranolol treatment)Not Specified

Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, the receptor activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response.

Beta1_Signaling_Pathway cluster_membrane Cell Membrane Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts to This compound This compound (Ligand) This compound->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Physiological Response Downstream->Response

Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

I. Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to determine the affinity (Kd) of a radioligand for the beta-1 adrenergic receptor and the total number of receptors (Bmax) in a given sample.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the beta-1 adrenergic receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the beta-1 adrenergic receptor (e.g., [125I]Iodocyanopindolol or [3H]Dihydroalprenolol).

  • Non-labeled Ligand: A high concentration of a non-labeled antagonist (e.g., Propranolol) to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus: (e.g., Brandel or Millipore).

  • Scintillation Vials and Scintillation Cocktail.

  • Scintillation Counter or Gamma Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of the radioligand in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

    • For each radioligand concentration, set up triplicate tubes for:

      • Total Binding: Add membrane preparation, radioligand, and binding buffer.

      • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-labeled antagonist (e.g., 10 µM Propranolol).

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

    • Plot the specific binding (y-axis) against the free radioligand concentration (x-axis).

    • Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model. This will yield the Kd and Bmax values.

II. Competition Binding Assay to Determine Ki of this compound

This protocol is used to determine the affinity (Ki) of an unlabeled compound (this compound) for the beta-1 adrenergic receptor by measuring its ability to compete with a fixed concentration of a radioligand.

Competition_Assay_Workflow Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Prep_Reagents Prepare Radioligand and Varying Concentrations of this compound Start->Prep_Reagents Incubate Incubate Membranes with Radioligand and this compound Prep_Membranes->Incubate Prep_Reagents->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Count Quantify Bound Radioactivity Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Competition Binding Assay Workflow.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled Competitor: this compound.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in the Saturation Binding Assay.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in binding buffer. The concentration range should be wide enough to generate a complete inhibition curve (typically from 10^-10 M to 10^-4 M).

    • Set up triplicate tubes for each concentration of this compound, as well as for total binding (no this compound) and non-specific binding (high concentration of a non-labeled antagonist).

    • To each tube, add:

      • Membrane preparation.

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • The corresponding concentration of this compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

  • Incubation:

    • Incubate the tubes at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Follow the same procedure as in the Saturation Binding Assay.

  • Counting:

    • Follow the same procedure as in the Saturation Binding Assay.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of this compound.

    • Plot the percent specific binding (y-axis) against the log concentration of this compound (x-axis).

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response (variable slope) model. This will yield the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).

References

Application Notes and Protocols: Measuring cAMP Levels in Response to Xamoterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol is a selective partial agonist of the β1-adrenergic receptor.[1][2] Its unique pharmacological profile allows it to act as an agonist when sympathetic activity is low and as an antagonist when sympathetic activity is high. This dual activity is mediated through the Gs protein-coupled receptor (GPCR) pathway. Upon binding to the β1-adrenergic receptor, this compound stimulates adenylyl cyclase to a lesser degree than a full agonist, leading to a submaximal increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[1][3] The subsequent activation of Protein Kinase A (PKA) initiates a signaling cascade that modulates various cellular functions.[4]

These application notes provide a comprehensive guide for measuring cAMP levels in response to this compound treatment in a laboratory setting. The protocols detailed below are designed for use with recombinant cell lines expressing the human β1-adrenergic receptor and are adaptable to various cAMP detection technologies.

Signaling Pathway and Experimental Rationale

The binding of an agonist to the β1-adrenergic receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. As a partial agonist, this compound induces a lower maximal production of cAMP compared to a full agonist like Isoproterenol. This difference in efficacy is a key characteristic to quantify in experimental settings.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Partial Agonist) Receptor β1-Adrenergic Receptor This compound->Receptor binds Isoproterenol Isoproterenol (Full Agonist) Isoproterenol->Receptor binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 1: β1-Adrenergic Receptor Signaling Pathway.

Recommended Cell Lines

For studying the specific effects of this compound on the β1-adrenergic receptor, it is recommended to use a host cell line that has low endogenous expression of adrenergic receptors, engineered to stably or transiently express the human β1-adrenergic receptor. Commonly used cell lines for this purpose include:

  • HEK293 (Human Embryonic Kidney 293): Widely used for its high transfection efficiency and robust growth characteristics.

  • CHO (Chinese Hamster Ovary): Another popular choice for stable expression of recombinant proteins, offering a low background of endogenous GPCRs.

Experimental Protocols

Protocol 1: Cell Culture and Plating

This protocol describes the general procedure for culturing and plating cells in preparation for a cAMP assay.

Materials:

  • HEK293 or CHO cells stably expressing the human β1-adrenergic receptor

  • Complete growth medium (e.g., DMEM or F-12 supplemented with 10% fetal bovine serum and appropriate selection antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well solid white tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the growth medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Dilute the cells to the desired seeding density (e.g., 10,000 - 20,000 cells per well for a 96-well plate) in complete growth medium.

  • Dispense the cell suspension into the wells of the microplate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours to allow for cell attachment.

Cell_Culture_Workflow Start Start with Confluent Cells Wash Wash with PBS Start->Wash Trypsinize Trypsinize Cells Wash->Trypsinize Neutralize Neutralize Trypsin Trypsinize->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Resuspend Resuspend in Medium Centrifuge->Resuspend Count Count Cells Resuspend->Count Seed Seed into Microplate Count->Seed Incubate Incubate Overnight Seed->Incubate End Ready for Assay Incubate->End

Figure 2: Cell Culture and Plating Workflow.
Protocol 2: cAMP Accumulation Assay

This protocol outlines the steps for performing a dose-response experiment to measure cAMP accumulation using a commercially available bioluminescent or time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

Materials:

  • Plated cells from Protocol 1

  • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation

  • This compound (test compound)

  • Isoproterenol (full agonist control)

  • Vehicle control (e.g., DMSO or assay buffer)

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Dynamic 2 Kit, or cAMP-Glo™ Assay)

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and Isoproterenol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and Isoproterenol in assay buffer to create a range of concentrations. A typical concentration range would be from 1 pM to 100 µM.

    • Prepare a vehicle control solution.

  • Cell Stimulation:

    • Gently aspirate the growth medium from the wells.

    • Wash the cells once with assay buffer.

    • Add assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.

    • Add the prepared dilutions of this compound, Isoproterenol, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes. The optimal incubation time may need to be determined empirically.

  • cAMP Detection:

    • Following the incubation, lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves the addition of lysis buffer followed by detection reagents.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. For bioluminescent assays, measure luminescence. For TR-FRET assays, measure the fluorescence at the appropriate wavelengths.

cAMP_Assay_Workflow Start Start with Plated Cells Wash_Cells Wash Cells Start->Wash_Cells Prepare_Compounds Prepare Compound Dilutions Add_Compounds Add Agonists/Vehicle Prepare_Compounds->Add_Compounds Add_PDE_Inhibitor Add PDE Inhibitor Wash_Cells->Add_PDE_Inhibitor Add_PDE_Inhibitor->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Lyse_Cells Lyse Cells & Add Detection Reagents Incubate->Lyse_Cells Read_Plate Read Plate Lyse_Cells->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data End Results Analyze_Data->End

Figure 3: cAMP Accumulation Assay Workflow.

Data Presentation and Analysis

The raw data from the plate reader should be processed according to the assay kit manufacturer's instructions. This typically involves subtracting the background signal and, for TR-FRET assays, calculating the ratio of the acceptor and donor fluorescence signals.

The processed data can then be normalized to the response of the full agonist, Isoproterenol, which is set to 100%. The results can be presented in a table and plotted as a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) for each compound.

Table 1: Representative Dose-Response Data for this compound and Isoproterenol on cAMP Accumulation

CompoundConcentration (M)% of Isoproterenol Max Response
Vehicle-0
Isoproterenol1.00E-122
1.00E-1115
1.00E-1050
1.00E-0985
1.00E-0898
1.00E-07100
1.00E-06100
1.00E-05100
This compound1.00E-111
1.00E-105
1.00E-0920
1.00E-0845
1.00E-0760
1.00E-0665
1.00E-0565
1.00E-0465

Table 2: Summary of Pharmacological Parameters

CompoundEC50 (M)Emax (% of Isoproterenol)Agonist Type
Isoproterenol~1.0 x 10-10100Full Agonist
This compound~1.5 x 10-8~65Partial Agonist

Note: The data presented in these tables are representative and may vary depending on the cell line, assay conditions, and specific cAMP detection technology used.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of this compound's effect on cAMP production. By following these guidelines, researchers can accurately determine the potency and efficacy of this compound as a partial agonist at the β1-adrenergic receptor, contributing to a better understanding of its pharmacological properties and its potential applications in drug development.

References

Application Notes and Protocols for Assessing Regional Wall Motion with Xamoterol using Sonomicrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing sonomicrometry to assess the effects of Xamoterol on regional myocardial wall motion. Sonomicrometry is a highly accurate technique for measuring real-time distances between piezoelectric crystals implanted in tissue, making it a gold standard for quantifying regional cardiac function. This compound, a selective β1-adrenoceptor partial agonist, modulates myocardial contractility and relaxation. The combination of these technologies offers a powerful tool for preclinical research into the cardiac effects of this compound.

This compound acts as a cardiac stimulant with partial agonist activity at the β1-adrenergic receptor.[1] It has been shown to improve both systolic and diastolic function in patients with heart failure.[2] At rest, it moderately increases myocardial contractility and improves diastolic relaxation.[3][4] During strenuous exercise, when sympathetic activity is high, it can produce a negative chronotropic response.[3] The drug has been investigated for its therapeutic potential in mild to moderate heart failure, demonstrating improvements in exercise capacity and symptoms.

Sonomicrometry allows for the direct measurement of myocardial segment lengths and wall thickness, providing precise data on regional contractility and strain. While the implantation of sonomicrometry crystals can cause minor myocardial injury, studies have shown that with careful placement, it does not significantly alter regional systolic or diastolic function. This technique is invaluable for detailed preclinical assessments of pharmacological agents that affect cardiac mechanics.

This document outlines the principles of sonomicrometry, the pharmacology of this compound, a detailed experimental protocol for in vivo studies, and data presentation guidelines.

Data Presentation: Effects of this compound on Cardiac Function

The following tables summarize quantitative data on the effects of this compound from clinical studies. It is important to note that these data were not obtained using sonomicrometry, as no such studies have been published. The methodologies used are indicated in the table descriptions.

Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers

Data from a single-blind, placebo-controlled study in six healthy volunteers at rest. Cardiac contractility was measured by M-mode echocardiography and systolic time intervals.

ParameterBaseline (Mean ± SEM)This compound (0.025 mg/kg IV) (Mean ± SEM)
Heart Rate (beats/min)61 ± 368 ± 3
Systolic Blood Pressure (mm Hg)119 ± 3138 ± 5
Pre-ejection Period (msec)100 ± 476 ± 5
Stroke Volume (ml)88 ± 6104 ± 10
Cardiac Output (L/min)4.8 ± 0.46.6 ± 0.6
Velocity of Circumferential Fibre Shortening (circ/s)1.15 ± 0.061.50 ± 0.06

Table 2: Effects of Long-Term Oral this compound on Left Ventricular Function in Patients with Ischemic Left Ventricular Dysfunction

Data from a study of 14 patients with mild-to-severe ischemic left ventricular dysfunction treated with oral this compound (200 mg, b.i.d.) for a mean of 51 ± 17 months.

ParameterBaseline (Mean ± SD)Post-Xamoterol Administration (Mean ± SD)
Left Ventricular End-Diastolic Pressure (mm Hg)21.4 ± 8.215.8 ± 7.7
Peak Positive dP/dt (mm Hg/s)Data not provided in absolute values14% increase
(dP/dt)/DP40 (s⁻¹)Data not provided in absolute values23% increase
Rate of Isovolumic Pressure Decrease (mm Hg/s)Data not provided in absolute values12% improvement

Table 3: Comparative Efficacy of Oral this compound in Patients with Mild to Moderate Heart Failure

Data from a large European multicentre study comparing this compound (200 mg twice daily) with placebo and digoxin (0.125 mg twice daily) over 3 months.

Treatment GroupNImprovement in Exercise Capacity
This compound61737%
Placebo30018%
Digoxin13517%

Experimental Protocols

Protocol 1: Acute Assessment of this compound on Regional Myocardial Function using Sonomicrometry in a Large Animal Model (e.g., Swine)

This protocol describes an acute experiment to measure the immediate effects of intravenously administered this compound on regional myocardial wall motion.

1. Animal Preparation and Anesthesia:

  • Fast a healthy adult pig (30-40 kg) overnight with free access to water.
  • Pre-medicate with an appropriate sedative (e.g., Telazol/ketamine/xylazine).
  • Induce and maintain anesthesia with isoflurane (1-3%) in oxygen.
  • Intubate and ventilate the animal mechanically.
  • Establish intravenous access for drug and fluid administration.
  • Monitor vital signs (ECG, blood pressure, heart rate, body temperature) continuously.

2. Surgical Procedure:

  • Perform a median sternotomy to expose the heart.
  • Create a pericardial cradle to support the heart.
  • Implant a high-fidelity pressure catheter into the left ventricle for continuous pressure measurement and calculation of dP/dt.
  • Select the myocardial regions of interest (e.g., anterior and posterior walls of the left ventricle).
  • Using a small needle, create a transmural tunnel for the sonomicrometry crystal wires.
  • Implant pairs of 1-2 mm piezoelectric crystals into the mid-myocardium of the selected regions. For wall thickness, implant one crystal in the endocardium and one in the epicardium. For segment length, implant two crystals in the mid-myocardium at a known distance apart.
  • Secure the crystal wires to the epicardium with fine sutures.
  • Connect the crystal wires to the sonomicrometer.

3. Data Acquisition:

  • Allow the animal to stabilize for at least 30 minutes after instrumentation.
  • Record baseline data for 15-30 minutes, including sonomicrometry signals, left ventricular pressure, and ECG.
  • Administer a bolus intravenous dose of this compound (e.g., 0.2 mg/kg).
  • Continuously record all parameters for at least 60 minutes post-administration to capture the onset and peak effects of the drug.
  • A dose-response curve can be generated by administering escalating doses of this compound.

4. Data Analysis:

  • Calibrate the sonomicrometry signals to distance (mm).
  • From the sonomicrometry data, calculate the following parameters for each cardiac cycle:
  • End-diastolic length (EDL) and end-systolic length (ESL).
  • Fractional shortening (%FS) = [(EDL - ESL) / EDL] * 100.
  • End-diastolic wall thickness (EDWT) and end-systolic wall thickness (ESWT).
  • Wall thickening (%WT) = [(ESWT - EDWT) / EDWT] * 100.
  • From the pressure data, determine left ventricular end-diastolic pressure (LVEDP), peak systolic pressure, and the maximum and minimum rates of pressure change (±dP/dt).
  • Analyze the data to compare baseline values with post-Xamoterol values.

Protocol 2: Chronic Assessment of this compound on Regional Myocardial Function

This protocol is designed to evaluate the long-term effects of this compound.

1. Instrumentation:

  • Follow the surgical procedure as described in Protocol 1 for crystal and catheter implantation.
  • Exteriorize the crystal wires and catheters through the animal's back.
  • Close the chest in layers.
  • Allow the animal to recover from surgery for at least 7-10 days. Provide appropriate post-operative analgesia and care.

2. Drug Administration:

  • Initiate chronic oral administration of this compound (e.g., 200 mg twice daily, adjusted for animal weight) or a placebo.

3. Data Acquisition:

  • Record baseline data before starting the treatment.
  • Perform weekly or bi-weekly data recording sessions in conscious, lightly sedated animals.
  • Each session should involve recording sonomicrometry, pressure, and ECG data for a set duration.

4. Data Analysis:

  • Analyze the data as described in Protocol 1.
  • Compare the changes in regional wall motion parameters over time between the this compound-treated and placebo groups.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Signaling Pathway This compound This compound (β1 Partial Agonist) Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds to G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ↑ Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Calcium_Influx ↑ Ca²⁺ Influx Ca_Channel->Calcium_Influx Contractility ↑ Myocardial Contractility Calcium_Influx->Contractility

Caption: this compound's signaling pathway in cardiomyocytes.

cluster_1 Sonomicrometry Experimental Workflow Animal_Prep Animal Preparation & Anesthesia Surgery Surgical Implantation of Sonomicrometry Crystals Animal_Prep->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Baseline Data Acquisition Stabilization->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Data Post-Drug Data Acquisition Drug_Admin->Post_Drug_Data Data_Analysis Data Analysis (%FS, %WT, dP/dt) Post_Drug_Data->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for sonomicrometry studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Xamoterol Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with Xamoterol in experimental buffers.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

FAQs

Q1: I'm observing precipitation after adding my this compound stock solution to my aqueous experimental buffer. What is the likely cause?

A1: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the Buffer: this compound is a basic compound with pKa values of approximately 8.76 (strongest basic) and 9.95 (strongest acidic). In buffers with a pH above its basic pKa, this compound will be predominantly in its less soluble, un-ionized (free base) form.

  • "Solvent Shock": Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the drug to crash out of solution.

  • High Final Concentration: The final concentration of this compound in your experimental setup may exceed its solubility limit in that specific buffer.

  • Buffer Composition: Certain buffer components can interact with this compound, leading to the formation of insoluble salts or complexes.

  • Temperature: Temperature fluctuations can affect the solubility of compounds, with lower temperatures generally leading to decreased solubility.

Q2: How can I increase the solubility of this compound in my experimental buffer?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Since this compound is a basic drug, lowering the pH of your buffer will increase the proportion of the more soluble, ionized form. For basic drugs, a buffer pH at least 2 units below the pKa is often recommended to ensure complete ionization and dissolution.

  • Use of Co-solvents: While preparing your final working solution, you can sometimes include a small percentage of a water-miscible organic solvent (co-solvent) in your final buffer, provided it does not interfere with your assay. However, for most cell-based assays, the final concentration of solvents like DMSO should be kept low (typically ≤ 0.5%, with ≤ 0.1% being ideal) to avoid cellular toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Q3: What is the recommended way to prepare a this compound stock solution?

A3: Preparing a concentrated stock solution in an appropriate solvent is the first critical step.

  • For Organic Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. This compound hemifumarate is soluble in DMSO up to 100 mM.

  • For Aqueous Stock Solutions: this compound hemifumarate is also soluble in water up to 50 mM. If preparing an aqueous stock, consider using a slightly acidic solution (e.g., water adjusted to a lower pH with a suitable acid) to ensure complete dissolution.

Data Presentation

This compound (Hemifumarate) Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Citation
Water50~20
DMSO100~40

Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight339.39 g/mol (free base)
pKa (Strongest Acidic)9.95
pKa (Strongest Basic)8.76
Predicted LogP-0.31

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hemifumarate powder

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound hemifumarate powder. For a 10 mM stock solution, you would need 3.97 mg per 1 mL of DMSO (Molecular Weight of hemifumarate salt is approximately 397.4 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound hemifumarate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Enhancing this compound Solubility in an Aqueous Buffer using HP-β-Cyclodextrin

This protocol provides a general method for preparing a this compound solution with enhanced solubility for in vitro experiments.

Materials:

  • This compound hemifumarate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous experimental buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh the desired amount of HP-β-CD. A common starting concentration is 1-5% (w/v) in your experimental buffer.

    • Dissolve the HP-β-CD in the buffer with gentle stirring.

  • Phase Solubility Study (Optional but Recommended):

    • To determine the optimal ratio of this compound to HP-β-CD, you can perform a phase solubility study. This involves adding excess this compound to varying concentrations of the HP-β-CD solution and measuring the amount of dissolved this compound after reaching equilibrium (typically after 24-48 hours of shaking at a constant temperature).

  • Preparation of the this compound-HP-β-CD Complex Solution (Kneading Method):

    • Place the weighed this compound hemifumarate in a mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add the remaining HP-β-CD solution while continuing to mix.

    • Transfer the solution to a sterile container and stir for several hours or overnight to ensure maximum complexation.

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.

  • Confirm the Final Concentration: It is advisable to determine the final concentration of this compound in your prepared solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: A General Workflow for Testing this compound Activity in a cAMP Assay

This protocol outlines a typical workflow for assessing the agonistic activity of this compound on β1-adrenergic receptors expressed in a cell line using a cAMP assay.

Materials:

  • Cells expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound working solutions (prepared as described above)

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the β1-adrenergic receptor-expressing cells into a multi-well plate (e.g., 96-well or 384-well) at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound working solution in the assay buffer provided with the cAMP kit or a suitable buffer. Include a vehicle control (buffer with the same final concentration of any solvents used, e.g., DMSO).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes at 37°C) to allow for receptor stimulation and cAMP production.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit. This usually involves adding detection reagents that will generate a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the intracellular cAMP concentration.

  • Data Acquisition: Read the plate using a plate reader at the appropriate settings for your assay.

  • Data Analysis:

    • Plot the signal as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value of this compound.

Mandatory Visualization

G cluster_solubility Troubleshooting this compound Solubility Start This compound Precipitation in Aqueous Buffer Cause Identify Potential Cause Start->Cause pH Buffer pH > pKa Cause->pH pH Issue SolventShock "Solvent Shock" Cause->SolventShock Dilution Issue Concentration Concentration > Solubility Limit Cause->Concentration Concentration Issue Strategy Select Mitigation Strategy pH->Strategy SolventShock->Strategy Concentration->Strategy AdjustpH Lower Buffer pH Strategy->AdjustpH SlowDilution Slow, Stepwise Dilution Strategy->SlowDilution ReduceConc Lower Final Concentration Strategy->ReduceConc Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Strategy->Cyclodextrin Result Soluble this compound Solution AdjustpH->Result SlowDilution->Result ReduceConc->Result Cyclodextrin->Result

Caption: A flowchart for troubleshooting this compound precipitation issues.

G cluster_workflow Experimental Workflow: this compound cAMP Assay PrepStock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) PrepWorking Prepare Serial Dilutions of this compound in Assay Buffer PrepStock->PrepWorking Stimulate Stimulate Cells with This compound Dilutions PrepWorking->Stimulate SeedCells Seed β1-AR Expressing Cells in Multi-well Plate SeedCells->Stimulate Lyse Lyse Cells and Add cAMP Detection Reagents Stimulate->Lyse Read Read Plate (Luminescence/Fluorescence) Lyse->Read Analyze Analyze Data (Dose-Response Curve, EC50) Read->Analyze

Caption: A typical experimental workflow for a this compound cAMP assay.

Technical Support Center: Mitigating Off-Target Effects of Xamoterol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Xamoterol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective β1-adrenoceptor partial agonist.[1][2][3][4][5] Its primary mechanism of action involves binding to and partially activating the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In cardiac cells, this cascade results in increased myocardial contractility. As a partial agonist, this compound also competitively inhibits the binding of endogenous full agonists like norepinephrine and epinephrine, thereby modulating the downstream signaling cascade.

Q2: What are the known on-target and potential off-target activities of this compound?

This compound is highly selective for the β1-adrenergic receptor with significantly lower affinity for β2-adrenergic receptors. However, like any pharmacological agent, it has the potential for off-target effects, especially at higher concentrations. Based on binding affinity data, this compound shows minimal interaction with a wide range of other receptors at a concentration of 10 µM. Another consideration is "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This can be considered a subtle form of off-target effect, as it leads to a different cellular outcome than a balanced agonist.

Q3: How can I minimize off-target effects of this compound in my cellular assays?

  • Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. It is crucial to perform a dose-response curve to determine the optimal concentration range.

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the β1-adrenergic receptor, use a selective β1-antagonist (e.g., atenolol, betaxolol) to block the effect of this compound.

  • Cell Line Selection: Use cell lines with well-characterized receptor expression profiles. If possible, use cells endogenously expressing the β1-adrenergic receptor at physiological levels.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known full agonist (e.g., isoproterenol) and a known antagonist.

  • Monitor Multiple Endpoints: To assess for off-target effects, monitor signaling pathways that are not typically associated with β1-adrenergic receptor activation.

Q4: What is biased agonism and how might it relate to this compound's effects?

Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor. For GPCRs like the β1-adrenergic receptor, the two major pathways are G-protein signaling and β-arrestin recruitment. A biased agonist might activate the G-protein pathway, leading to cAMP production, with little to no recruitment of β-arrestin, or vice versa. This differential activation can lead to distinct cellular responses. While specific data on this compound's biased agonism is an active area of research, it is a critical factor to consider when interpreting experimental results.

Troubleshooting Guides

Issue 1: High background signal or unexpected cellular responses.
Possible Cause Troubleshooting Step
Off-target binding at high concentrations. Perform a dose-response curve to determine the EC50 for your on-target effect and use concentrations at or near this value.
Activation of other endogenous receptors in the cell line. Use a selective β1-adrenergic antagonist to confirm the involvement of the target receptor. Characterize the receptor expression profile of your cell line.
Contamination of this compound stock solution. Ensure the purity of your this compound stock and prepare fresh solutions regularly.
Cellular stress response. Optimize cell culture conditions and ensure cells are healthy and not passaged too many times.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step
Variability in cell density or passage number. Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments.
Inconsistent incubation times. Standardize all incubation times for drug treatment and assay steps.
Degradation of this compound. Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.
Assay variability. Optimize assay parameters such as substrate concentration, temperature, and reading times. Include appropriate positive and negative controls in every experiment.
Issue 3: Difficulty in detecting a specific on-target effect (e.g., cAMP production).
Possible Cause Troubleshooting Step
Low receptor expression in the cell line. Use a cell line known to express high levels of the β1-adrenergic receptor or consider transiently or stably overexpressing the receptor.
Suboptimal assay conditions. Optimize the assay protocol, including cell number, stimulation time, and the use of phosphodiesterase (PDE) inhibitors to prevent cAMP degradation.
Incorrect this compound concentration. Perform a full dose-response curve to ensure you are using a concentration that should elicit a response.
Partial agonism of this compound. Remember that as a partial agonist, this compound will not produce the same maximal response as a full agonist like isoproterenol. Compare the maximal effect of this compound to that of a full agonist.

Quantitative Data

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor/SystemReference
Binding Affinity (Ki) 118.3 nMβ1-Adrenergic ReceptorN/A
EC50 (Exercise Heart Rate) 33.5 ng/mLHuman
Off-Target Binding <50% inhibition at 10 µMVarious receptors (see original data for full list)N/A

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol describes a typical workflow for measuring intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit.

  • Cell Culture: Plate cells (e.g., HEK293 or CHO cells expressing the β1-adrenergic receptor) in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare solutions of a full agonist (e.g., isoproterenol) and a β1-selective antagonist (e.g., atenolol).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well and incubate for 10-15 minutes at 37°C.

    • Add 50 µL of the this compound serial dilutions or control compounds to the appropriate wells.

    • For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.

    • Add the detection reagents provided in the kit.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Protocol 2: β-Arrestin Recruitment Assay

This protocol outlines a general procedure for assessing β-arrestin recruitment to the β1-adrenergic receptor upon this compound stimulation, often using a commercially available assay system (e.g., DiscoverX PathHunter).

  • Cell Handling: Use a cell line engineered to co-express the β1-adrenergic receptor tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment. Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and a control agonist. Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's instructions. This typically involves a substrate that is hydrolyzed by the complemented enzyme fragments to produce a chemiluminescent signal.

  • Signal Measurement: After a short incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Visualizations

Xamoterol_Signaling_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor (GPCR) This compound->Beta1AR Binds to G_alpha_s Gαs Beta1AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Myocardial Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's on-target signaling pathway.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Plate_Cells 1. Plate Cells (β1-AR expressing) Prepare_Compounds 2. Prepare this compound & Controls Add_PDE_Inhibitor 3. Add PDE Inhibitor Prepare_Compounds->Add_PDE_Inhibitor Add_Compounds 4. Add Compounds Add_PDE_Inhibitor->Add_Compounds Incubate 5. Incubate Add_Compounds->Incubate Lyse_Cells 6. Lyse Cells Incubate->Lyse_Cells Add_Reagents 7. Add Detection Reagents Lyse_Cells->Add_Reagents Read_Plate 8. Read Plate Add_Reagents->Read_Plate Analyze_Data 9. Analyze Data (EC50) Read_Plate->Analyze_Data

Caption: Workflow for a cellular cAMP assay.

Troubleshooting_Logic Start Unexpected Result Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Controls Are controls (agonist/antagonist) behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Concentration Perform dose-response curve Check_Concentration->Optimize_Concentration No Check_Cell_Health Are cells healthy and within passage limits? Check_Controls->Check_Cell_Health Yes Troubleshoot_Assay Troubleshoot assay protocol/reagents Check_Controls->Troubleshoot_Assay No Optimize_Cell_Culture Optimize cell culture conditions Check_Cell_Health->Optimize_Cell_Culture No Resolved Issue Resolved Check_Cell_Health->Resolved Yes Optimize_Concentration->Check_Concentration Troubleshoot_Assay->Check_Controls Optimize_Cell_Culture->Check_Cell_Health

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Troubleshooting Paradoxical Responses to Xamoterol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xamoterol in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly unexpected or paradoxical responses.

Troubleshooting Guides

This section is designed to help you navigate and resolve paradoxical outcomes in your in--vitro experiments with this compound.

Problem: Observed an unexpected inhibitory effect of this compound where an agonistic effect was anticipated.

This could manifest as a decrease in cAMP levels, reduced cellular response, or antagonism of a known beta-1 agonist.

Possible Causes and Solutions

Possible Cause Recommended Action
High Endogenous Sympathetic Tone in the Cell Culture System: In cell lines with high basal beta-adrenergic signaling, the partial agonist nature of this compound can lead to a net antagonistic effect.1. Reduce serum concentration in the culture medium to lower endogenous catecholamine levels.2. Wash cells thoroughly with a serum-free medium before initiating the experiment.3. Consider using a charcoal-stripped serum to remove hormones and growth factors.
Receptor Desensitization/Downregulation: Prolonged exposure to agonists can lead to receptor desensitization.1. Minimize the pre-incubation time with this compound.2. Perform time-course experiments to identify the optimal window for observing an agonistic effect.3. Assess receptor expression levels via western blot or qPCR to check for downregulation.
Presence of a Full Agonist: If your experimental system contains another beta-adrenergic agonist, this compound will act as a competitive antagonist.1. Ensure that the experimental buffer and media are free from other adrenergic agonists.2. If co-treating, carefully consider the relative concentrations and affinities of the agonists.
Incorrect Cell Passage Number or Phenotypic Drift: Cell lines can change their characteristics over time, including receptor expression and signaling efficiency.1. Use cells within a defined, low passage number range.2. Regularly perform cell line authentication to ensure the identity and phenotype of your cells.
Problem: this compound shows no effect (neither agonistic nor antagonistic).

This is characterized by a flat dose-response curve and no change in the measured endpoint.

Possible Causes and Solutions

Possible Cause Recommended Action
Low Beta-1 Adrenergic Receptor Expression: The cell line may not express sufficient levels of the target receptor.1. Verify beta-1 adrenergic receptor expression using qPCR, western blot, or radioligand binding assays.2. Consider using a cell line known to have robust beta-1 adrenergic receptor expression or a transient/stable transfection system.
Inefficient Receptor-Effector Coupling: The G-protein coupling and downstream signaling pathway may be compromised.1. Use a positive control, such as the full agonist isoproterenol, to confirm the integrity of the signaling pathway.[1]2. Co-treat with forskolin to directly activate adenylyl cyclase and bypass the receptor, which can help pinpoint the issue to receptor coupling.[1]
Degraded this compound Stock Solution: The compound may have lost its activity.1. Prepare a fresh stock solution of this compound.2. Verify the concentration and purity of the compound using analytical methods like HPLC.
Assay Sensitivity Issues: The assay may not be sensitive enough to detect the partial agonism of this compound.1. Optimize the assay conditions, including cell density, incubation time, and substrate concentration.2. Consider using a more sensitive detection method or a different functional assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective partial agonist of the β1-adrenergic receptor.[2][3] This means it binds to the receptor and elicits a response that is lower than that of a full agonist. Its intrinsic sympathomimetic activity (ISA) is approximately 50%.[2] Consequently, this compound can act as a cardiac stimulant at rest and as a blocker during periods of high sympathetic activity, such as exercise.

Q2: What are the expected quantitative parameters for this compound in vitro?

A2: The following table summarizes key in vitro parameters for this compound. Note that these values can vary depending on the specific cell line and experimental conditions.

Parameter Typical Value Range Notes
Binding Affinity (Ki) for β1-AR 10-50 nMHigh affinity for the beta-1 adrenergic receptor.
Intrinsic Activity (vs. Isoproterenol) ~0.5Demonstrates its partial agonist nature.
EC50 for cAMP accumulation 50-200 nMCan be influenced by receptor expression levels.

Q3: How does this compound's effect on beta-adrenoceptor cycling differ from a full agonist like isoproterenol?

A3: Studies have shown that this compound's influence on the cycling of cardiac beta-adrenoceptors involves different pathways than those used by isoproterenol. For instance, the loss of membrane-bound beta-adrenoceptors induced by this compound can be prevented by a protein kinase A inhibitor, which is not the case for isoproterenol-induced receptor loss. Conversely, an inhibitor of beta-receptor kinase can prevent isoproterenol-mediated receptor decline but not that caused by this compound.

Q4: What are some general best practices for in vitro pharmacology experiments to avoid paradoxical results?

A4: To ensure reliable and reproducible data, it is crucial to adhere to good laboratory practices. This includes careful control over key pharmacological parameters that affect cell proliferation and response in vitro. Key considerations include:

  • Cell Line Authentication: Regularly verify the identity of your cell lines.

  • Control of Experimental Variables: Maintain consistency in cell density, serum concentration, and incubation times.

  • Use of Controls: Always include positive and negative controls to validate your assay.

  • Reagent Quality: Ensure the purity and stability of your compounds and reagents.

  • Data Analysis: Use appropriate statistical methods to analyze your data.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.

G cluster_workflow Experimental Workflow for In Vitro this compound Assay prep Cell Culture Preparation (e.g., seeding in multi-well plates) treat Treatment with this compound (and controls, e.g., Isoproterenol) prep->treat incubate Incubation (specific time and temperature) treat->incubate lyse Cell Lysis / Endpoint Assay (e.g., cAMP measurement) incubate->lyse read Data Acquisition (e.g., plate reader) lyse->read analyze Data Analysis (dose-response curve fitting) read->analyze

Caption: A typical experimental workflow for assessing this compound's in vitro activity.

G cluster_pathway This compound Signaling at the Beta-1 Adrenergic Receptor This compound This compound (Partial Agonist) B1AR Beta-1 Adrenergic Receptor This compound->B1AR Binds to Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., increased contractility) PKA->Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound at the beta-1 adrenergic receptor.

G cluster_troubleshooting Troubleshooting Logic for Paradoxical this compound Response start Paradoxical Result Observed q1 Is the positive control (e.g., Isoproterenol) working? start->q1 a1_no Check assay components: - Reagent integrity - Cell health - Instrument function q1->a1_no No a1_yes Issue is likely specific to this compound's action. q1->a1_yes Yes q2 Is receptor expression adequate? a1_yes->q2 a2_no - Use a different cell line - Transfect with receptor q2->a2_no No a2_yes Consider partial agonism effects. q2->a2_yes Yes q3 Could high basal signaling be causing antagonism? a2_yes->q3 a3_yes - Reduce serum - Use charcoal-stripped serum q3->a3_yes Yes a3_no Investigate other factors: - Compound stability - Experimental conditions q3->a3_no No

Caption: A logical flowchart for troubleshooting unexpected responses to this compound.

References

Technical Support Center: Optimizing Xamoterol Dosage for Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Xamoterol in chronic animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β1-adrenoceptor partial agonist.[1][2] This means it can moderately stimulate the β1-adrenergic receptors in the heart, leading to an increase in myocardial contractility, while also acting as an antagonist when sympathetic activity is high (e.g., during stress or exercise). Its partial agonist nature prevents the overstimulation that can be seen with full agonists.[1]

Q2: What are the reported benefits of long-term this compound administration?

A2: Chronic administration of this compound in a rat model has been shown to not cause down-regulation of β-adrenoceptors in the ventricle, a common issue with full β-agonists. In clinical settings, long-term use in patients with mild to moderate heart failure has demonstrated sustained improvements in myocardial performance and exercise duration for at least one year.

Q3: How should I prepare this compound for administration to animals?

A3: this compound hemifumarate is soluble in water up to 50 mM and in DMSO up to 100 mM. For parenteral administration, it is crucial to use sterile techniques. The drug should be dissolved in a suitable vehicle, and the solution should be passed through a 0.22 µm syringe filter to ensure sterility. For oral administration, sterility is not strictly required, but good hygiene practices should be followed to prevent contamination.

Q4: What are the known pharmacokinetic properties of this compound in animals?

A4: In dogs, intravenously administered this compound has shown dose-dependent effects on cardiac function. At a dose of 0.2 mg/kg, it primarily increases inotropy (contractility), while at 1 mg/kg, it also has a marked chronotropic (heart rate) effect. The oral bioavailability of this compound in humans is low, at around 5-9%. While specific chronic pharmacokinetic data in rodents is limited in the available literature, it is important to consider the route of administration and potential species differences in metabolism and clearance.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected mortality or severe adverse events in animals. - Dosage too high: The therapeutic window for this compound may be narrower in the chosen animal model or disease state.- Off-target effects: Although selective for β1-receptors, high concentrations may lead to off-target effects.- Interaction with other experimental factors: Anesthesia, surgical stress, or co-administered drugs could potentiate adverse effects.- Dose de-escalation: Start with a lower dose and titrate upwards based on tolerability and efficacy.- Monitor vital signs: Continuously monitor heart rate, blood pressure, and ECG during initial dosing and periodically throughout the study.- Review experimental protocol: Assess for any confounding factors that could interact with this compound.
Lack of efficacy or inconsistent results. - Inadequate dosage: The dose may be too low to elicit a therapeutic effect.- Poor bioavailability (oral administration): Similar to humans, oral bioavailability in your animal model might be low and variable.- Compound instability: The this compound solution may have degraded over time.- Dose-response study: Conduct a pilot study with a range of doses to determine the optimal therapeutic concentration.- Consider alternative administration routes: For consistent plasma levels, consider continuous infusion via osmotic mini-pumps or more frequent parenteral injections.- Fresh solution preparation: Prepare this compound solutions fresh before each administration, especially for long-term studies.
Precipitation of this compound in the dosing solution. - Solubility limit exceeded: The concentration of this compound may be too high for the chosen vehicle.- pH of the vehicle: The solubility of this compound can be pH-dependent.- Temperature effects: Lower temperatures can decrease solubility.- Adjust concentration: Lower the concentration of this compound in the solution.- Use a co-solvent: For oral gavage, a small percentage of a biocompatible co-solvent may be used, but this should be validated for toxicity.- Maintain solution at room temperature: If storing refrigerated, allow the solution to come to room temperature and check for precipitates before administration.

Experimental Protocols

Chronic Oral Administration in a Rat Model of Heart Failure (Suggested Starting Protocol)

This protocol is a suggested starting point based on studies with other beta-blockers and should be optimized for your specific experimental needs.

  • Animal Model: Use a validated rat model of chronic heart failure.

  • Dosage Preparation:

    • Dissolve this compound hemifumarate in sterile water to the desired concentration.

    • Based on studies with other beta-blockers like metoprolol in rats (15 mg/kg/day), a starting dose range for this compound could be cautiously explored around 5-10 mg/kg/day .

  • Administration:

    • Administer the solution once daily via oral gavage.

    • The volume should be adjusted based on the animal's body weight.

  • Duration: Chronic studies can range from several weeks to months, depending on the research question. A minimum of 4 weeks is often necessary to observe significant remodeling or functional changes.

  • Monitoring:

    • Monitor animal health daily (body weight, food and water intake, general activity).

    • Perform periodic functional assessments (e.g., echocardiography) to evaluate cardiac function.

    • At the end of the study, collect tissues for histological and molecular analysis.

Data Presentation: Summary of this compound Dosages in Animal Studies
Animal Model Route of Administration Dosage Range Study Duration Key Findings Reference
DogIntravenous (IV)0.2 mg/kgAcutePositive inotropic effect.
DogIntravenous (IV)1 mg/kgAcutePositive inotropic and chronotropic effects.
DogIntravenous (IV)30 - 200 µg/kgAcuteDose-dependent effects on myocardial pH in an ischemia model.
DogIntravenous (IV)100 µg/kgAcuteRecruited inotropic reserve in reperfused myocardium.
RatNot specifiedNot specifiedChronicDid not cause down-regulation of β-adrenoceptors.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Chronic Treatment cluster_monitoring Monitoring & Analysis A Animal Model Induction (e.g., Heart Failure) B Baseline Measurements (Echocardiography, etc.) A->B C Randomization B->C D This compound Administration (e.g., Oral Gavage) C->D E Vehicle Control C->E F Daily Health Monitoring D->F E->F G Periodic Functional Assessment F->G H Terminal Data Collection (Histology, Molecular Analysis) G->H

Figure 1: Experimental workflow for a chronic this compound study.

Signaling_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Partial Agonist Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Channels Contractility ↑ Myocardial Contractility Calcium->Contractility

Figure 2: Simplified signaling pathway of this compound.

References

Identifying and minimizing artifacts in Xamoterol electrophysiology data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts in Xamoterol electrophysiology data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the heart?

This compound is a selective beta-1 adrenoceptor partial agonist. This means it acts on the same receptors as adrenaline (epinephrine) and noradrenaline (norepinephrine) in the heart, but it elicits a submaximal response compared to these full agonists. At rest or low sympathetic tone, this compound provides a modest stimulatory effect on the heart, increasing contractility. Conversely, during periods of high sympathetic activity, such as exercise, it acts as an antagonist, competitively blocking the effects of endogenous catecholamines and thus reducing heart rate.

Q2: What are the expected electrophysiological effects of this compound on cardiac cells?

As a beta-1 adrenoceptor partial agonist, this compound's primary electrophysiological effects are mediated through the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This can lead to the phosphorylation of various ion channels, including L-type calcium channels and potassium channels, which in turn can modulate action potential duration and cellular excitability. In clinical studies, this compound has been shown to shorten the sinus cycle length and atrioventricular (AV) conduction time. It has also been observed to stabilize heart rate variability. In healthy volunteers at rest, intravenous this compound increased heart rate and systolic blood pressure.

Q3: Are there any known direct interactions of this compound with specific ion channels?

Currently, there is limited publicly available data from patch-clamp studies detailing the direct interaction and IC50 values of this compound on specific cardiac ion channels such as Nav1.5, Kv7.1/IKs, hERG/IKr, and Cav1.2. The primary mechanism of action is understood to be indirect, through the beta-1 adrenergic signaling pathway.

Troubleshooting Guide for this compound Electrophysiology Experiments

This guide addresses common issues and potential artifacts that may be encountered during electrophysiology recordings with this compound.

Issue 1: Baseline Instability or Drift

Question: After applying this compound, I am observing a slow, continuous drift in my baseline current/voltage. What could be the cause and how can I minimize it?

Answer: Baseline drift is a common artifact in electrophysiology and can be exacerbated by several factors when using a bioactive compound like this compound.

Potential Causes & Solutions:

  • Receptor-Mediated Effects: As a partial agonist, this compound continuously interacts with beta-1 adrenergic receptors. This can lead to dynamic changes in downstream signaling cascades that modulate ion channel activity, potentially causing a slow drift in the baseline.

    • Solution: Allow for a sufficient equilibration period after this compound application for the cellular response to stabilize before starting your recording protocol. Monitor the baseline for an extended period to ensure a steady state is reached.

  • Temperature Fluctuations: Small changes in the temperature of the recording solution can affect ion channel kinetics and lead to baseline drift.

    • Solution: Use a temperature-controlled perfusion system and ensure the recording chamber is maintained at a constant temperature.

  • Unstable Junction Potential: Changes in the ionic composition of the solutions or instability of the reference electrode can cause drift.

    • Solution: Ensure your reference electrode is properly chlorided and stable. Use high-quality salts for your solutions and ensure they are well-mixed and pH-balanced.

  • Mechanical Instability: Minor movements of the recording electrode, perfusion lines, or the experimental setup can manifest as baseline drift.

    • Solution: Ensure your setup is on an anti-vibration table and that all components are securely fastened. Minimize mechanical disturbances during the recording.

Issue 2: Increased High-Frequency Noise

Question: My recording becomes significantly noisier after perfusing with this compound. What are the potential sources of this noise?

Answer: An increase in high-frequency noise is often related to the integrity of the patch-clamp seal or external electrical interference.

Potential Causes & Solutions:

  • Deterioration of Seal Quality: While not a direct effect of this compound, changes in cell health or membrane properties over the course of a long experiment can lead to a decrease in seal resistance, which increases noise.

    • Solution: Continuously monitor the seal resistance throughout the experiment. If it drops significantly, the recording may not be usable. Ensure optimal cell health before starting the experiment.

  • Grounding Issues: Improper grounding is a major source of electrical noise.

    • Solution: Ensure all components of your rig are connected to a single, common ground point (star grounding). Check for and eliminate any ground loops.

  • External Electrical Interference: Equipment in the vicinity (e.g., centrifuges, pumps, light sources) can introduce 50/60 Hz noise.

    • Solution: Use a Faraday cage to shield your setup. Turn off any non-essential electrical equipment in the room.

Issue 3: Rundown of Measured Current

Question: I am observing a gradual decrease in the amplitude of the current I am measuring over time after applying this compound. Is this an artifact?

Answer: While current rundown can be an artifact of the whole-cell patch-clamp technique itself, with a G-protein coupled receptor (GPCR) agonist like this compound, it could also be a physiological phenomenon.

Potential Causes & Solutions:

  • Receptor Desensitization/Internalization: Prolonged exposure to an agonist can lead to the desensitization and internalization of GPCRs, such as the beta-1 adrenergic receptor. This would result in a diminished cellular response over time, appearing as a rundown of the modulated current.

    • Solution: Be mindful of the duration of this compound application. If studying acute effects, keep the application time short. If studying longer-term effects, this rundown may be part of the expected physiological response and should be documented as such.

  • Washout of Intracellular Components: In the whole-cell configuration, essential intracellular components can be washed out by the pipette solution, leading to a gradual decline in channel activity.

    • Solution: Consider using the perforated patch technique to preserve the intracellular environment. If using the whole-cell configuration, include ATP and GTP in your internal solution to support cellular metabolism and signaling.

Quantitative Data Summary

Table 1: Effects of this compound on Cardiac Electrophysiological Parameters (Clinical and Preclinical Studies)

ParameterSpecies/ModelEffectConcentration/DoseReference
Sinus Cycle LengthHuman (Sinus Node Dysfunction)Significant Shortening0.1 mg/kg (IV)
Corrected Sinus Node Recovery TimeHuman (Sinus Node Dysfunction)Significant Shortening0.1 mg/kg (IV)
AV Conduction TimeHuman (Sinus Node Dysfunction)Shortening0.1 mg/kg (IV)
Atrial Effective Refractory PeriodHuman (Sinus Node Dysfunction)Shortening0.1 mg/kg (IV)
Heart Rate (at rest)Healthy Human VolunteersIncrease (61 ± 3 to 68 ± 3 bpm)0.025 mg/kg (IV)
Systolic Blood Pressure (at rest)Healthy Human VolunteersIncrease (119 ± 3 to 138 ± 5 mmHg)0.025 mg/kg (IV)
Ventricular ExtrasystolesHuman (Mild to Moderate Heart Failure)No significant change200 mg twice daily

Experimental Protocols

**Detailed Methodology: Whole-Cell Patch

Technical Support Center: Managing the Dual Agonist/Antagonist Properties of Xamoterol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xamoterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound's dual agonist and antagonist properties in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit both agonist and antagonist properties?

This compound is a selective partial agonist for the β1-adrenergic receptor.[1][2][3] Its dual behavior stems from its intrinsic sympathomimetic activity (ISA).[4][5] This means that in the absence or at low concentrations of a full agonist (like isoproterenol), this compound will partially activate the β1-adrenergic receptor, behaving as an agonist. However, in the presence of high concentrations of a full agonist, this compound will compete for the same receptor binding site and, due to its lower intrinsic efficacy, will act as an antagonist by preventing the full agonist from eliciting a maximal response. The observed effect—agonist or antagonist—is therefore dependent on the level of sympathetic tone or the concentration of a co-administered full agonist in your assay system.

Q2: How can I design an experiment to demonstrate both the agonist and antagonist effects of this compound?

To observe both properties in a functional assay, such as a cAMP accumulation assay, you can perform two key experiments:

  • Agonist Mode: Generate a concentration-response curve for this compound alone. In a system with low basal signaling, you should observe a dose-dependent increase in the response (e.g., cAMP levels), although this response will be submaximal compared to a full agonist.

  • Antagonist Mode: Generate a concentration-response curve for a full β1-adrenergic agonist (e.g., isoproterenol) in the presence of a fixed concentration of this compound. You should observe a rightward shift in the full agonist's concentration-response curve, indicating competitive antagonism.

Q3: Why am I not observing any agonist activity with this compound in my cAMP assay?

There are several potential reasons for this:

  • Low Receptor Expression: The cell line you are using may have a low density of β1-adrenergic receptors. Partial agonists are particularly sensitive to receptor number.

  • High Basal cAMP Levels: If your assay system has high basal adenylyl cyclase activity, the modest stimulation by a partial agonist like this compound may be difficult to detect.

  • Assay Sensitivity: The detection method for cAMP may not be sensitive enough to pick up the subtle increase caused by this compound.

  • Cell Health: Poor cell health can lead to a general dampening of cellular signaling pathways.

Q4: My Schild plot for this compound is not linear or the slope is not equal to 1. What does this mean?

A non-linear Schild plot or a slope that deviates significantly from unity can indicate several things:

  • Non-Competitive Antagonism: If the plot is non-linear or the slope is less than 1, it may suggest that this compound is not acting as a simple competitive antagonist in your system.

  • Multiple Receptor Subtypes: The presence of other adrenergic receptor subtypes that this compound or the agonist might be interacting with can complicate the results.

  • Assay Conditions: Issues such as insufficient equilibration time for the antagonist or agonist can lead to deviations from the ideal Schild plot.

  • Partial Agonism: With partial agonists, the Schild analysis can be more complex. It's crucial to ensure that the responses used for the dose-ratio calculation are on the parallel part of the agonist concentration-response curves.

Troubleshooting Guides

Problem 1: Difficulty in Detecting this compound's Agonist Effect in a cAMP Assay
Possible Cause Troubleshooting Step
Low Receptor Expression - Use a cell line known to express high levels of the β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human β1-adrenergic receptor).- Confirm receptor expression levels via qPCR or radioligand binding.
Low Signal-to-Noise Ratio - Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal. - Consider using a more sensitive cAMP detection kit (e.g., HTRF, AlphaScreen).
High Basal Activity - Optimize cell seeding density and serum starvation conditions to reduce basal cAMP levels. - Ensure the assay buffer composition is optimal for maintaining low basal signaling.
Suboptimal Agonist Stimulation Time - Perform a time-course experiment to determine the optimal incubation time for this compound to elicit its maximal agonist response.
Problem 2: Inconsistent or Unexpected Results in Schild Analysis for this compound's Antagonist Effect
Possible Cause Troubleshooting Step
Insufficient Equilibration Time - Ensure adequate pre-incubation time with this compound before adding the full agonist to allow for the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.
Inappropriate Full Agonist Concentration Range - Use a wide range of full agonist (e.g., isoproterenol) concentrations to generate complete concentration-response curves in the presence and absence of this compound.
Incorrect Data Analysis - Ensure that the dose-ratios are calculated from the EC50 values of the parallel portions of the agonist concentration-response curves. - Use appropriate software for Schild analysis that can correctly fit the data and determine the pA2 value and slope.
Partial Agonist Interference - At low concentrations of the full agonist, the agonistic effect of this compound might interfere with the measurement of antagonism. Focus on the rightward shift of the upper part of the full agonist's curve.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay SystemReference
Intrinsic Activity (relative to Isoproterenol) ~40-50%Isolated rat atria
pA2 (against Isoproterenol) 7.5 - 8.7Various isolated tissues
Ki (β1-adrenergic receptor) Data not consistently available in public literature
EC50 (cAMP accumulation) Highly dependent on cell line and assay conditions
Emax (cAMP accumulation) Submaximal compared to full agonists

Note: The exact values for EC50 and Emax are highly dependent on the specific experimental conditions, including the cell line, receptor expression level, and assay format. It is recommended to determine these values empirically in your system.

Experimental Protocols

Detailed Protocol: cAMP Accumulation Assay for this compound

This protocol is designed to determine the agonist and antagonist properties of this compound using a competitive immunoassay for the detection of cAMP (e.g., HTRF or AlphaScreen).

Materials:

  • Cells expressing the human β1-adrenergic receptor (e.g., CHO-β1 or HEK-β1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • This compound

  • Isoproterenol (as a full agonist)

  • Propranolol (as a full antagonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit)

  • 384-well white opaque plates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired cell density (optimize for your cell line).

  • Agonist Mode:

    • Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

    • Add the this compound dilutions to the assay plate.

    • Add the cell suspension to the wells.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Read the plate on a compatible plate reader.

  • Antagonist Mode:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare serial dilutions of Isoproterenol in assay buffer containing a PDE inhibitor.

    • Add the this compound dilutions to the assay plate and pre-incubate with the cells for 15-30 minutes.

    • Add the Isoproterenol dilutions to the wells.

    • Follow steps 2.4 to 2.7.

  • Data Analysis:

    • Generate concentration-response curves by plotting the response (e.g., HTRF ratio) against the log of the agonist concentration.

    • For agonist mode, determine the EC50 and Emax of this compound.

    • For antagonist mode, perform a Schild analysis to determine the pA2 value of this compound.

Detailed Protocol: Schild Analysis for this compound

This protocol outlines the steps for performing a Schild analysis to determine the antagonist potency (pA2) of this compound.

Procedure:

  • Generate Full Agonist Concentration-Response Curves:

    • Perform a concentration-response experiment for a full β1-adrenergic agonist (e.g., isoproterenol) in the absence of this compound.

    • Perform parallel concentration-response experiments for the full agonist in the presence of at least three different fixed concentrations of this compound.

  • Determine EC50 Values:

    • For each concentration-response curve, determine the EC50 value of the full agonist.

  • Calculate Dose Ratios:

    • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound)

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

  • Analyze the Schild Plot:

    • Perform a linear regression on the plotted data.

    • The x-intercept of the regression line is the pA2 value.

    • The slope of the regression line should be close to 1 for competitive antagonism.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Partial Agonist) This compound->Receptor Binds Isoproterenol Isoproterenol (Full Agonist) Isoproterenol->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Prepare serial dilutions of this compound A2 Add to cells expressing β1-adrenergic receptor A1->A2 A3 Incubate and measure response (e.g., cAMP) A2->A3 A4 Generate concentration-response curve and determine EC50/Emax A3->A4 B1 Prepare fixed concentrations of this compound B3 Pre-incubate cells with this compound B1->B3 B2 Prepare serial dilutions of a full agonist (e.g., Isoproterenol) B4 Add full agonist dilutions B2->B4 B3->B4 B5 Incubate and measure response (e.g., cAMP) B4->B5 B6 Perform Schild Analysis to determine pA2 B5->B6

Caption: Experimental Workflow for Characterizing this compound

Troubleshooting_Logic Start Problem: No/Low Agonist Effect of this compound CheckReceptor Check Receptor Expression Start->CheckReceptor CheckAssay Check Assay Conditions Start->CheckAssay CheckSignal Check Signal Detection Start->CheckSignal LowReceptor Solution: Use high-expressing cell line CheckReceptor->LowReceptor Low OptimizeAssay Solution: Optimize cell density, serum starvation CheckAssay->OptimizeAssay Suboptimal AmplifySignal Solution: Use PDE inhibitor, more sensitive kit CheckSignal->AmplifySignal Weak

Caption: Troubleshooting Logic for Low Agonist Effect

References

Avoiding confounding effects of anesthesia in Xamoterol animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the confounding effects of anesthesia in animal studies involving Xamoterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective beta-1 adrenoceptor partial agonist with approximately 50% intrinsic sympathomimetic activity (ISA).[1] Its unique mechanism means it can act as either a cardiac stimulant or a blocker depending on the level of existing sympathetic tone.[2]

  • At rest or low sympathetic tone: this compound acts as an agonist, modestly increasing heart rate and myocardial contractility.[1][2][3]

  • During exercise or high sympathetic tone: It acts as an antagonist, competitively blocking endogenous catecholamines (like norepinephrine and epinephrine) from binding to beta-1 receptors, thereby reducing heart rate.

Q2: Why is the choice of anesthetic so critical when studying this compound?

Anesthetic agents are not physiologically neutral; they significantly alter cardiovascular and autonomic nervous system function. These alterations directly impact the baseline sympathetic tone, which in turn dictates whether this compound will exert an agonist or antagonist effect. An inappropriate anesthetic can mask, exaggerate, or even reverse the expected effects of this compound, leading to misinterpreted data.

Q3: How does this compound's partial agonism work at the cellular level?

As a partial agonist, this compound binds to beta-1 adrenoceptors and stimulates the intracellular signaling cascade, but to a lesser degree than full agonists like epinephrine. It activates adenylyl cyclase, which increases cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates proteins that enhance myocardial contractility. By occupying the receptor, it also prevents more potent endogenous catecholamines from binding, which is the basis for its antagonist effect in high-sympathetic states.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Partial Agonist) B1AR β1-Adrenergic Receptor This compound->B1AR Binds & Partially Activates Catecholamines Norepinephrine/ Epinephrine (Full Agonist) Catecholamines->B1AR Binds & Fully Activates G_Protein Gs Protein B1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Cardiac Contractility PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of this compound at the β1-adrenergic receptor.

Troubleshooting Guide

Problem: this compound is causing bradycardia or having no positive chronotropic/inotropic effect.

Possible CauseExplanationRecommended Solution
High Sympathetic Tone from Anesthetic Anesthetics like ketamine are sympathomimetic, increasing baseline heart rate and contractility. In this state of high sympathetic activity, this compound acts as a beta-blocker (antagonist), reducing heart rate or blunting the anesthetic's effect.Switch to an anesthetic with minimal intrinsic effects on the sympathetic nervous system, such as urethane (for non-survival studies) or a carefully titrated volatile anesthetic like isoflurane.
Anesthetic Overdose A deep plane of anesthesia with agents like isoflurane or propofol can cause significant myocardial depression. This depression may be too severe for the modest agonist effects of this compound to overcome.Reduce the concentration of the anesthetic agent. Monitor physiological parameters (mean arterial pressure, heart rate, respiratory rate) closely to ensure a stable and appropriate anesthetic depth.
Interaction with Pre-medications Pre-medications such as alpha-2 agonists (xylazine, dexmedetomidine) cause profound sedation and cardiovascular depression, including bradycardia. This creates a complex baseline that can interfere with the interpretation of this compound's effects.Avoid alpha-2 agonists if the primary endpoint is cardiovascular response to this compound. If sedation is required, consider a low dose of a benzodiazepine.

Problem: The cardiovascular response to this compound is highly variable between animals.

Possible CauseExplanationRecommended Solution
Inconsistent Anesthetic Depth Fluctuations in the depth of anesthesia lead to an unstable autonomic baseline. A lighter plane may increase sympathetic tone, while a deeper plane decreases it, causing this compound to shift between agonist and antagonist actions.Implement continuous physiological monitoring (ECG, invasive blood pressure, core body temperature, end-tidal CO2) to maintain a consistent and documented plane of anesthesia for all subjects.
Hypothermia Anesthesia disrupts normal thermoregulation, often leading to hypothermia. Low body temperature can depress cardiac function and alter drug metabolism, contributing to variability.Use a warming pad and monitor core body temperature throughout the experiment to maintain normothermia (typically 37°C).

Anesthetic Selection Guide

The choice of anesthetic agent should be guided by the experimental question.

Anesthesia Anesthetic Choice Influences Baseline LowTone Low Sympathetic Tone (e.g., Urethane, Isoflurane) Anesthesia->LowTone HighTone High Sympathetic Tone (e.g., Ketamine) Anesthesia->HighTone This compound This compound Administration LowTone->this compound HighTone->this compound Agonist Agonist Effect (↑ HR, ↑ Contractility) This compound->Agonist If baseline is low Antagonist Antagonist Effect (↓ HR, Blunts Sympathetic Drive) This compound->Antagonist If baseline is high

Caption: Logical relationship between anesthetic choice and this compound's dual effects.
Anesthetic AgentTypical Cardiovascular EffectsInteraction with this compound (Predicted)Suitability
Urethane Minimal effects on cardiovascular and respiratory systems; maintains autonomic reflexes.Provides a stable, low-sympathetic tone baseline. Ideal for observing this compound's agonist effects.Excellent (for terminal studies only)
Isoflurane/Sevoflurane Dose-dependent decrease in blood pressure via vasodilation; can cause myocardial depression at high doses.Creates a low-to-moderate sympathetic tone. Allows for observation of agonist effects, but the depth of anesthesia must be carefully controlled.Good (with careful monitoring)
Ketamine Sympathomimetic; increases heart rate, blood pressure, and cardiac output.Creates a high sympathetic tone baseline. This compound will exhibit its antagonist (beta-blocking) effects.Poor (if studying agonist effects); Suitable (if studying antagonist effects)
Propofol / Alfaxalone Potent vasodilator leading to decreased blood pressure; may cause reflex tachycardia.Can create a variable baseline. Initial hypotension may trigger sympathetic activation, complicating interpretation.Use with Caution
Ketamine/Xylazine Complex effects. Xylazine (an α2-agonist) causes significant bradycardia and hypotension, while ketamine is a sympathomimetic.The profound cardiovascular depression from xylazine makes this combination unsuitable for cleanly assessing this compound's primary effects on beta-1 receptors.Not Recommended

Recommended Experimental Protocol

This protocol is designed to assess the agonist properties of this compound in a rodent model under conditions that minimize anesthetic confounding.

start Start prep 1. Animal Preparation (Acclimatize, Fast, Weigh) start->prep anesthesia 2. Anesthesia Induction (Urethane IP or Isoflurane Inhalation) prep->anesthesia instrument 3. Instrumentation (Place catheters, ECG leads, temp probe) anesthesia->instrument stabilize 4. Stabilization Period (Allow vitals to reach steady state for 20-30 min) instrument->stabilize baseline 5. Baseline Recording (Record all parameters for 10-15 min) stabilize->baseline admin 6. This compound Administration (Administer via IV or IP route) baseline->admin post_rec 7. Post-Dose Recording (Continuously record parameters for desired duration) admin->post_rec end End Experiment post_rec->end

Caption: Recommended experimental workflow for a this compound animal study.

1. Animal Preparation:

  • Acclimatize animals to the laboratory environment for at least 72 hours.

  • Fast the animal for an appropriate period (e.g., 4-6 hours for rodents) to prevent regurgitation, but ensure free access to water.

  • Record the animal's body weight for accurate dose calculation.

2. Anesthesia and Monitoring:

  • Primary Recommendation: Administer urethane (e.g., 1.2-1.5 g/kg, intraperitoneally). Urethane provides long-lasting, stable anesthesia with minimal cardiovascular depression.

  • Alternative: Use isoflurane delivered in 100% oxygen. Induce at 3-4% and maintain at the lowest possible concentration that ensures an adequate anesthetic plane (typically 1.5-2.0%), assessed by lack of response to a paw pinch.

  • Place the animal on a heating pad and monitor core body temperature, maintaining it at 37.0 ± 0.5°C.

  • For detailed cardiovascular analysis, catheterize a carotid artery for blood pressure measurement and a jugular vein for drug administration.

  • Attach ECG leads to monitor heart rate and rhythm.

3. Experimental Procedure:

  • Allow the animal to stabilize under anesthesia for at least 20 minutes until all physiological parameters (heart rate, blood pressure) are stable.

  • Record baseline data for 10-15 minutes.

  • Administer the vehicle control and record for a sufficient period to ensure it has no effect.

  • Administer this compound at the desired dose.

  • Continuously record all cardiovascular parameters for the duration of the expected drug effect (e.g., 60-120 minutes).

4. Data Analysis:

  • Analyze changes in heart rate, systolic/diastolic/mean arterial pressure, and contractility indices (if measured) from the stable baseline period.

  • Report the specific anesthetic agent and maintenance dose/concentration used in all publications, as this is critical for the interpretation of the results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Xamoterol and Other Beta-Blockers with Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of xamoterol, a β1-adrenoceptor partial agonist, with other beta-blockers possessing intrinsic sympathomimetic activity (ISA). The information is compiled from a comprehensive review of clinical trial data and pharmacological studies to support research and development in cardiovascular medicine.

Introduction to Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)

Beta-blockers are a cornerstone in the management of various cardiovascular diseases. A unique subgroup of these agents possesses intrinsic sympathomimetic activity (ISA), meaning they can partially stimulate β-adrenergic receptors in addition to their antagonist effects. This dual mechanism of action results in a distinct hemodynamic profile compared to traditional beta-blockers, potentially offering therapeutic advantages in specific patient populations. This compound is a selective β1-adrenoceptor partial agonist with significant ISA, which has been investigated for its potential benefits in heart failure. This guide compares the efficacy of this compound to other beta-blockers with ISA, focusing on key clinical endpoints and providing insights into their mechanisms of action.

Mechanism of Action: The Spectrum of Beta-Receptor Modulation

The interaction of a ligand with a G-protein coupled receptor, such as the β1-adrenergic receptor, can elicit a spectrum of responses depending on the ligand's intrinsic efficacy. This ranges from full agonism, which produces a maximal response, to full antagonism, which blocks the receptor and elicits no response. Partial agonists, like this compound, fall in between, producing a submaximal response.

The following diagram illustrates the differential effects of a full agonist, a partial agonist (e.g., this compound), and an antagonist on the β1-adrenergic receptor signaling pathway.

cluster_full_agonist Full Agonist (e.g., Isoproterenol) cluster_partial_agonist Partial Agonist (e.g., this compound) cluster_antagonist Antagonist (e.g., Metoprolol) Full Agonist Full Agonist β1-AR (Active) β1-Adrenergic Receptor (Fully Active) Full Agonist->β1-AR (Active) Binds G-Protein (Active) G-Protein (Strongly Activated) β1-AR (Active)->G-Protein (Active) Activates Adenylyl Cyclase (+++) Adenylyl Cyclase (+++) G-Protein (Active)->Adenylyl Cyclase (+++) Stimulates cAMP (High) cAMP (High Levels) Adenylyl Cyclase (+++)->cAMP (High) Produces Partial Agonist Partial Agonist β1-AR (Partially Active) β1-Adrenergic Receptor (Partially Active) Partial Agonist->β1-AR (Partially Active) Binds G-Protein (Partially Active) G-Protein (Moderately Activated) β1-AR (Partially Active)->G-Protein (Partially Active) Activates Adenylyl Cyclase (+) Adenylyl Cyclase (+) G-Protein (Partially Active)->Adenylyl Cyclase (+) Stimulates cAMP (Moderate) cAMP (Moderate Levels) Adenylyl Cyclase (+)->cAMP (Moderate) Produces Antagonist Antagonist β1-AR (Inactive) β1-Adrenergic Receptor (Inactive) Antagonist->β1-AR (Inactive) Blocks G-Protein (Inactive) G-Protein (Inactive) β1-AR (Inactive)->G-Protein (Inactive) No Activation Adenylyl Cyclase (0) Adenylyl Cyclase (Basal Activity) G-Protein (Inactive)->Adenylyl Cyclase (0) No Stimulation cAMP (Basal) cAMP (Basal Levels) Adenylyl Cyclase (0)->cAMP (Basal) Produces

Caption: β1-Adrenergic Receptor Signaling Cascade.

Comparative Efficacy of this compound

Clinical trials have evaluated the efficacy of this compound in patients with heart failure, with varying results depending on the severity of the disease. In mild to moderate heart failure, this compound has shown some benefits, while in severe heart failure, it has been associated with increased mortality.

This compound vs. Placebo in Mild to Moderate Heart Failure

A multicenter, double-blind, randomized, parallel-group study involving 240 patients with mild to moderate heart failure demonstrated the superiority of this compound over placebo in improving exercise capacity and symptoms.

Table 1: Efficacy of this compound vs. Placebo in Mild to Moderate Heart Failure

ParameterThis compound (n=120)Placebo (n=120)p-value
Change in Exercise Duration +19%+7%<0.05
Peak Exercise Heart Rate Significantly ReducedNo significant change<0.05
Breathlessness (Visual Analogue Scale) ImprovedNo significant change<0.05
Fatigue (Visual Analogue Scale) No significant changeNo significant changeNS
This compound vs. Placebo in Severe Heart Failure

In contrast to its effects in mild to moderate heart failure, a study in 516 patients with severe heart failure (NYHA class III and IV) showed no benefit of this compound on exercise duration and an increase in mortality.

Table 2: Efficacy and Safety of this compound vs. Placebo in Severe Heart Failure

ParameterThis compound (n=352)Placebo (n=164)p-value
Change in Exercise Duration No significant differenceNo significant differenceNS
Mortality (within 100 days) 9.1% (32 patients)3.7% (6 patients)0.02
Maximum Exercise Heart Rate ReducedNo significant change<0.05
Maximum Exercise Systolic Blood Pressure ReducedNo significant change<0.05

This compound in Comparison to Other Beta-Blockers with ISA

Direct comparative data for this compound against other beta-blockers with ISA is limited. However, some studies provide valuable insights.

This compound vs. Pindolol

A hemodynamic study in 17 patients with ischemic heart disease and impaired left ventricular diastolic function compared single doses of this compound and pindolol.

Table 3: Hemodynamic Effects of Single Doses of this compound vs. Pindolol

ParameterThis compoundPindolol
Left Ventricular End-Diastolic Pressure Improved (Decreased)Worsened (Increased)
Left Ventricular Wall Stress Improved (Decreased)Worsened (Increased)
Time Constant of Isovolumic Relaxation (T1) Improved (Decreased)Worsened (Increased)

These findings suggest that this compound may have more favorable effects on left ventricular diastolic function compared to pindolol in this patient population.

This compound vs. Celiprolol

A study in six healthy male volunteers compared the cardiac responses to this compound and celiprolol to determine the mediating beta-adrenoceptor subtype.

Table 4: Cardiovascular Effects of this compound vs. Celiprolol in Healthy Volunteers

ParameterThis compound (100 & 200 mg)Celiprolol (200, 600, & 1200 mg)
Systolic Blood Pressure IncreasedMarginally Increased
Diastolic Blood Pressure Transiently DecreasedDecreased
Heart Rate IncreasedIncreased
QS2c (Inotropism) ShortenedShortened
Effect of β1-blockade (Bisoprolol) AttenuatedNot Attenuated
Mediating Receptor for ISA β1-adrenoceptorβ2-adrenoceptor

This study highlights the different receptor selectivity of the ISA of this compound (β1-mediated) and celiprolol (β2-mediated), which may have implications for their clinical effects.

This compound vs. Acebutolol

Experimental Protocols

The following section details the methodologies of the key clinical trials cited in this guide.

This compound in Mild to Moderate Heart Failure (U.K. This compound Study Group)
  • Study Design: Multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 240 patients with mild to moderate heart failure.

  • Inclusion Criteria: Clinical diagnosis of heart failure.

  • Exclusion Criteria: Not specified in the abstract.

  • Intervention: this compound or placebo for 3 months.

  • Dosage: Not specified in the abstract.

  • Primary Endpoints: Exercise duration.

  • Secondary Endpoints: Peak exercise heart rate, subjective symptoms (breathlessness, fatigue) assessed by visual analogue scales.

  • Assessments: Performed after a 1-week placebo run-in and after 3 months of treatment. Exercise testing was conducted using a progressive treadmill protocol.

This compound in Severe Heart Failure Study
  • Study Design: Double-blind, between-group comparison.

  • Patient Population: 516 patients with NYHA class III and IV heart failure.

  • Inclusion Criteria: Patients already receiving treatment with diuretics and ACE inhibitors.

  • Exclusion Criteria: Not specified in the abstract.

  • Intervention: this compound 200 mg twice daily or placebo twice daily for 13 weeks.

  • Primary Endpoints: Clinical signs of heart failure, exercise duration, and total work done.

  • Secondary Endpoints: Mortality, maximum exercise heart rate, systolic blood pressure, ventricular premature beats.

The following diagram outlines the general workflow of a randomized controlled clinical trial, such as those described above.

A Head-to-Head Comparison of Xamoterol and Pindolol: Intrinsic Sympathomimetic Activity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the intrinsic sympathomimetic activity (ISA) of two notable beta-adrenergic receptor partial agonists: xamoterol and pindolol. By examining their receptor selectivity, potency, and maximal efficacy in various experimental models, this document aims to offer a clear perspective on their distinct pharmacological profiles.

Key Differences in Intrinsic Activity

This compound and pindolol, while both classified as beta-blockers with ISA, exhibit significant differences in their activity. This compound is a cardioselective β1-adrenergic partial agonist, whereas pindolol is a non-selective beta-blocker that acts on both β1 and β2-adrenergic receptors. This fundamental difference in receptor selectivity underpins their varying physiological effects.

Experimental data consistently demonstrates that this compound possesses a higher degree of intrinsic sympathomimetic activity at the β1 receptor compared to pindolol. In a study utilizing pithed rats, the maximum increase in heart rate elicited by this compound was approximately 71% of that induced by the full agonist isoproterenol. In the same model, pindolol produced a maximal response that was only about 40% of the isoproterenol effect.

Quantitative Comparison of Intrinsic Activity

The following table summarizes key quantitative data from preclinical studies, offering a direct comparison of the intrinsic sympathomimetic activity of this compound and pindolol.

ParameterThis compoundPindololFull Agonist (Isoproterenol)Experimental System
Maximal Response (Emax) ~71% of Isoproterenol~40% of Isoproterenol100%Heart Rate Increase in Pithed Rats
Receptor Selectivity β1-selectiveNon-selective (β1 and β2)Non-selectiveVarious preclinical models

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the intrinsic activity of these compounds, it is essential to visualize the beta-adrenergic signaling pathway and the experimental workflows used to characterize partial agonists.

Beta-Adrenergic Signaling Pathway

Activation of beta-adrenergic receptors by an agonist or partial agonist initiates a well-defined signaling cascade. The ligand binds to the receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response, such as an increased heart rate.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist / Partial Agonist (this compound or Pindolol) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Physiological Response PKA_active->Response Phosphorylates Substrates

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Assessing Intrinsic Activity

The characterization of a compound's intrinsic sympathomimetic activity typically involves a multi-step process, beginning with binding affinity determination and progressing to functional assays that measure the physiological response.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound, Pindolol) Binding_Assay 1. Receptor Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay 2. In Vitro Functional Assay (e.g., Adenylyl Cyclase Activation) Binding_Assay->Functional_Assay Data_Analysis 3. Data Analysis (Calculate Emax and EC50/pD2) Functional_Assay->Data_Analysis In_Vivo_Model 4. In Vivo Model (e.g., Pithed Rat - Heart Rate) Data_Analysis->In_Vivo_Model Comparison 5. Head-to-Head Comparison (vs. Full Agonist & Other Partial Agonists) In_Vivo_Model->Comparison Conclusion End: Characterize Intrinsic Activity Profile Comparison->Conclusion

Validating the beta-1 selectivity of Xamoterol against non-selective beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-1 (β1) adrenergic receptor selectivity of Xamoterol, a partial agonist, against established non-selective beta-blockers: Propranolol, Carvedilol, and Labetalol. The information presented is supported by experimental data from peer-reviewed scientific literature to assist in research and development endeavors.

Executive Summary

This compound is a β1-selective partial agonist, meaning it preferentially binds to and weakly activates β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3] This contrasts with non-selective beta-blockers that antagonize both β1 and β2 receptors. This selectivity profile gives this compound a unique pharmacological effect, providing modest cardiac stimulation at rest while acting as a blocker during periods of high sympathetic activity, such as exercise.[1] Non-selective beta-blockers, on the other hand, block β1 and β2 receptors without intrinsic stimulatory activity, leading to a general reduction in sympathetic tone.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a drug for its target receptor is a critical determinant of its therapeutic action and side-effect profile. The following tables summarize the binding affinities (Ki) and antagonist potencies (pA2) of this compound and the selected non-selective beta-blockers at β1 and β2 adrenergic receptors. Lower Ki values indicate higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

DrugReceptorKi (nM)Selectivity (β1 vs. β2)Reference
This compound β1Data not available in a directly comparable format~18-fold[4]
β2Data not available in a directly comparable format
Propranolol β11.1 - 4.7Non-selective
β20.8 - 2.5
Carvedilol β10.23 - 0.9Non-selective (slight β2 preference in some studies)
β20.16 - 0.3
Labetalol β1Data not available in a directly comparable formatNon-selective
β2Data not available in a directly comparable format
DrugpA2 (β1)pA2 (β2)Selectivity (β1 vs. β2)Reference
This compound 8.7 (rat atria)Relatively inactiveSelective for β1
Propranolol ~8.6~8.9Non-selective

Note: Direct comparison of Ki values can be challenging due to variations in experimental conditions across different studies. The provided ranges are indicative of the compounds' affinities. The pA2 value for this compound demonstrates its functional selectivity as an antagonist at the β1 receptor.

Experimental Protocols

To ensure the validity and reproducibility of the presented data, this section outlines the detailed methodologies for key experiments used to determine the beta-receptor selectivity of these compounds.

Radioligand Binding Assay

This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Propranolol) for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Test compounds (unlabeled).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptors and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation or blockade, specifically the downstream signaling cascade involving cyclic AMP (cAMP).

Objective: To determine the potency of a test compound as an antagonist (pA2) or its intrinsic activity as a partial agonist at β1 and β2 adrenergic receptors.

Materials:

  • Cells expressing human β1 or β2 adrenergic receptors.

  • Agonist (e.g., Isoproterenol).

  • Test compounds (antagonists or partial agonists).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the cells in appropriate multi-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.

  • Agonist Stimulation: Add a range of concentrations of a full agonist (e.g., isoproterenol) to the wells. For partial agonist testing, the test compound is added alone.

  • Incubation: Incubate for a defined period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • For Antagonists: Plot the agonist dose-response curves in the presence of different antagonist concentrations. A Schild plot is then constructed to determine the pA2 value.

    • For Partial Agonists: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and the maximal effect (Emax) relative to a full agonist.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and the principle of partial agonism.

G Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane beta1 β1-Adrenergic Receptor g_protein Gs Protein beta1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->beta1 Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates Targets G Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Filter to Separate Bound from Free incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end G Concept of Partial Agonism cluster_0 Low Sympathetic Tone (Rest) cluster_1 High Sympathetic Tone (Exercise) xamoterol_rest This compound receptor_rest β1 Receptor xamoterol_rest->receptor_rest Binds & Weakly Activates response_rest Partial Agonist Effect (Increased Cardiac Output) receptor_rest->response_rest norepinephrine Norepinephrine (High Concentration) receptor_exercise β1 Receptor norepinephrine->receptor_exercise Competes with xamoterol_exercise This compound xamoterol_exercise->receptor_exercise Binds & Blocks response_exercise Antagonist Effect (Blocks Excessive Stimulation) receptor_exercise->response_exercise

References

A Comparative Analysis of Xamoterol and Digoxin on Exercise Tolerance in Patients with Mild to Moderate Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xamoterol and Digoxin, focusing on their effects on exercise tolerance in patients with mild to moderate heart failure. The information presented is collated from multiple clinical trials to offer an objective overview supported by experimental data.

Introduction

This compound, a β1-adrenoceptor partial agonist, and Digoxin, a cardiac glycoside, have both been utilized in the management of heart failure. Their distinct mechanisms of action lead to different physiological responses, particularly concerning a patient's capacity for physical exertion. This guide delves into the clinical evidence to compare their efficacy in improving exercise tolerance.

Mechanism of Action

This compound acts as a partial agonist at the β1-adrenoceptors in the heart.[1] At rest or low sympathetic tone, it provides a modest positive inotropic (strengthening contraction) and lusitropic (improving relaxation) effect.[2] During exercise, when sympathetic activity is high, it acts as an antagonist, attenuating the heart rate response.[3] This dual action aims to improve cardiac performance without inducing excessive tachycardia or increasing myocardial oxygen demand.[1][2]

Digoxin inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, leading to a positive inotropic effect. Digoxin also has a vagal effect that slows conduction through the atrioventricular (AV) node, thereby reducing heart rate, particularly in patients with atrial fibrillation.

Comparative Efficacy on Exercise Tolerance: A Review of Clinical Data

Multiple studies have directly compared the effects of this compound and Digoxin on exercise tolerance in patients with mild to moderate heart failure. The data consistently suggests that this compound offers a significant advantage over both placebo and Digoxin in improving exercise capacity.

A large European multicenter study involving over 1000 patients demonstrated that this compound (200 mg twice daily) improved exercise capacity by 37% compared to an 18% improvement in the placebo group over a 3-month period. In a subset of this study that included a Digoxin arm (0.125 mg twice daily), this compound produced a significantly greater improvement in exercise capacity than Digoxin (33% vs 17%).

The German and Austrian this compound Study Group conducted a double-blind, placebo-controlled trial with 433 patients. After three months, this compound (200 mg twice daily) significantly increased exercise duration and work done on a bicycle ergometer compared to placebo. In contrast, Digoxin (0.125 mg twice daily) showed no statistically significant advantage over placebo in these measures. The study concluded that exercise performance and work done were significantly higher with this compound than with Digoxin.

Similarly, the Italian this compound Multicenter Research Group compared this compound (200 mg twice daily) with Digoxin (0.125 mg twice or three times daily) in a 3-month double-blind trial with 178 patients. Both drugs significantly increased exercise duration, but the improvements were greater with this compound.

However, one smaller, short-term crossover study with 19 patients found no significant difference in the increase in exercise duration between Digoxin and this compound after 6-week treatment periods (27% increase for Digoxin vs. 17% for this compound). This study did note that maximum exercise heart rate, blood pressure, and the pressure-rate product were significantly lower with this compound.

Data Presentation: Summary of Clinical Trial Results

Study/GroupNumber of PatientsTreatment Arms & DosagesTreatment DurationKey Findings on Exercise Tolerance
European Multicentre Study >1000This compound (200 mg b.d.), Digoxin (0.125 mg b.d.), Placebo3 MonthsThis compound improved exercise capacity by 37% vs. 18% for placebo. In a subset, this compound showed a 33% improvement vs. 17% for Digoxin.
German and Austrian this compound Study Group 433 (300 with valid exercise tests)This compound (200 mg b.d.), Digoxin (0.125 mg b.d.), Placebo3 MonthsThis compound significantly increased exercise duration and work done vs. placebo. Digoxin showed no significant advantage over placebo. Exercise performance was significantly higher with this compound than Digoxin.
Italian this compound Multicenter Research Group 178This compound (200 mg b.d.), Digoxin (0.125 mg b.d. or t.d.)3 MonthsBoth drugs increased exercise duration, with greater changes observed with this compound.
Double-blind, randomized, controlled study 19 (15 completed)This compound, Digoxin (dosages not specified in abstract)6 Weeks (crossover)No significant difference in exercise duration increase between Digoxin (27%) and this compound (17%).
U.K. This compound Study Group 240 (186 with valid exercise tests)This compound, Placebo3 MonthsMean exercise duration increased by 19% with this compound vs. 7% with placebo.

Experimental Protocols

The primary endpoint in most of these comparative studies was the change in exercise tolerance, typically assessed using a standardized exercise test.

Typical Exercise Testing Protocol:

  • Method: Symptom-limited maximal exercise test performed on a bicycle ergometer or a treadmill.

  • Protocol: A progressive exercise protocol was commonly used, where the workload was incrementally increased at fixed intervals (e.g., every 2-3 minutes).

  • Measurements:

    • Exercise Duration: The total time the patient was able to continue the exercise test.

    • Work Done/Capacity: The total amount of work performed, often measured in Joules or kpm.

    • Cardiovascular Parameters: Heart rate, blood pressure, and electrocardiogram (ECG) were continuously monitored.

    • Symptom Assessment: Subjective measures of breathlessness and fatigue were often recorded using visual analogue scales or Likert scales.

  • Timing: Exercise tests were typically performed at baseline (before randomization) and at specified follow-up intervals (e.g., 1, 2, and 3 months) to assess the treatment effect over time.

Visualizations

Signaling Pathways

cluster_this compound This compound Signaling Pathway This compound This compound (β1 Partial Agonist) Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR AC Adenylate Cyclase Beta1_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contractility ↑ Myocardial Contractility Ca_Influx->Contractility

Caption: this compound's mechanism as a β1-adrenoceptor partial agonist.

cluster_Digoxin Digoxin Signaling Pathway Digoxin Digoxin NaK_Pump Na+/K+-ATPase Digoxin->NaK_Pump Inhibits Na_Intra ↑ Intracellular Na+ NaK_Pump->Na_Intra Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_Intra->NCX Ca_Intra ↑ Intracellular Ca2+ NCX->Ca_Intra Reduces Ca2+ Efflux Contractility ↑ Myocardial Contractility Ca_Intra->Contractility

Caption: Digoxin's mechanism via Na+/K+-ATPase inhibition.

Experimental Workflow

Start Patient Recruitment (Mild-to-Moderate HF) Baseline Baseline Assessment - Clinical Evaluation - Exercise Test Start->Baseline Randomization Randomization Baseline->Randomization Group_X This compound Treatment Group Randomization->Group_X Group_D Digoxin Treatment Group Randomization->Group_D Group_P Placebo Treatment Group Randomization->Group_P FollowUp Follow-up Assessments (e.g., 1, 2, 3 months) - Clinical Evaluation - Exercise Test Group_X->FollowUp Group_D->FollowUp Group_P->FollowUp Analysis Data Analysis (Comparison of Changes in Exercise Tolerance) FollowUp->Analysis

Caption: Typical workflow of comparative clinical trials.

Conclusion

The available clinical evidence strongly indicates that for patients with mild to moderate heart failure, this compound is more effective than both placebo and Digoxin at improving exercise tolerance. The improvements in exercise duration and work capacity are consistently greater with this compound treatment. While Digoxin may offer some symptomatic relief, its impact on objective measures of exercise capacity appears to be less pronounced compared to this compound. Additionally, some studies suggest that this compound is better tolerated and associated with fewer side effects than Digoxin. These findings are crucial for guiding future research and development of therapeutic strategies for heart failure that prioritize improvements in functional capacity and quality of life. It is important to note, however, that this compound has been associated with increased mortality in patients with severe heart failure and is not a recommended treatment for this patient population.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Xamoterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. Xamoterol, a cardioselective β1-adrenoceptor partial agonist, requires meticulous handling throughout its lifecycle, including its ultimate disposal, to prevent environmental contamination and ensure public safety. Improper disposal of pharmaceuticals like this compound can lead to the contamination of water supplies and soil, posing risks to wildlife and human health.[1]

This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management. It is crucial to note that while these are overarching guidelines, researchers and institutions must adhere to specific federal, state, and local regulations, which may be more stringent.[1][2][3][4]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals. Additionally, healthcare facilities must often comply with specific rules such as the EPA's Subpart P regulations for the management of hazardous waste pharmaceuticals.

Disposal Procedures for this compound

The preferred method for disposing of unwanted or expired this compound is through a designated drug take-back program. These programs offer the safest and most environmentally responsible way to dispose of pharmaceuticals.

Step 1: Identify a Drug Take-Back Program

  • Authorized Collection Sites: The DEA website provides a search tool to locate authorized collection sites in your community, which may include retail pharmacies, hospital or clinic pharmacies, and law enforcement facilities.

  • National Prescription Drug Take Back Day: The DEA periodically hosts National Prescription Drug Take Back Day, providing a safe and convenient way to dispose of prescription drugs.

Step 2: If a Take-Back Program is Unavailable

If a take-back program is not readily accessible, the following steps can be taken to dispose of this compound in the household trash. This method is less preferable than a take-back program but is a safer alternative to improper disposal.

  • Do Not Crush: Do not crush tablets or capsules.

  • Mix with an Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step helps to deter accidental ingestion or misuse.

  • Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent the medication from leaking.

  • Dispose of in Trash: Throw the sealed container in your household trash.

  • Remove Personal Information: Before disposing of the original container, scratch out all personal information on the prescription label to protect your privacy.

Flushing is Not Recommended

Flushing prescription drugs down the toilet or sink is generally discouraged unless the medication is on the FDA's specific "flush list." This is because wastewater treatment plants may not be able to fully remove these chemicals, leading to their release into the environment. This compound is not currently on the FDA's flush list.

Disposal Options Summary

Disposal MethodKey ConsiderationsEnvironmental Protection
Drug Take-Back Program Most Recommended. Ensures secure and environmentally sound disposal. Locations can be found on the DEA website.High
Household Trash Disposal Use as an alternative if a take-back program is not available. Mix with an undesirable substance and seal in a container.Moderate
Incineration The primary method used by licensed medical waste incineration sites for pharmaceutical waste from healthcare facilities.High
Flushing Not Recommended for this compound. Only for medications on the FDA's specific flush list due to potential for water contamination.Low

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The disposal procedures outlined above are based on general guidelines for non-hazardous pharmaceutical waste. For laboratory settings, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Unused or expired this compound in a research setting may be classified as chemical waste and require disposal through a licensed hazardous waste contractor.

Decision Pathway for this compound Disposal

start Unwanted this compound take_back Is a drug take-back program available? start->take_back dispose_take_back Dispose at authorized collection site take_back->dispose_take_back Yes trash_disposal Prepare for household trash disposal take_back->trash_disposal No mix Mix with undesirable substance (e.g., coffee grounds) trash_disposal->mix seal Place in a sealed container mix->seal dispose_trash Dispose of in household trash seal->dispose_trash remove_info Scratch out personal info on empty container dispose_trash->remove_info recycle Recycle or dispose of empty container remove_info->recycle

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Xamoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Xamoterol. It includes procedural guidance for operations and disposal to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the primary control measure to prevent exposure. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-grade nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.[3]
Body Protection Disposable GownPermeability-resistant, solid-front, back-closure gown with long sleeves and tight-fitting elastic or knit cuffs.[3]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles in combination with a full-face shield to protect against splashes.[4]
Respiratory Protection N95 RespiratorAn N95 or higher-rated respirator should be worn when handling the powdered form of this compound to prevent inhalation.
Foot Protection Shoe CoversTwo pairs of disposable shoe covers should be worn when handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking hazardous drugs.

  • Wear full PPE, including a respirator, during unpacking to protect against any airborne particles from potential breakage during transport.

  • Visually inspect the container for any damage or leaks before handling.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep it in a designated, ventilated, and access-restricted area away from incompatible materials.

  • This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.

3. Preparation of Solutions:

  • All manipulations, including weighing and dissolving, must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • This compound is soluble in DMSO (approx. 100 mM) and water (approx. 50 mM). When preparing aqueous solutions, it is not recommended to store them for more than one day.

  • Use a plastic-backed absorbent pad to contain any potential spills during preparation.

4. Handling and Administration (in an experimental setting):

  • Utilize closed-system drug-transfer devices (CSTDs) whenever feasible to minimize the risk of aerosol generation and spills.

  • Ensure all containers are clearly labeled with the compound name and hazard warnings.

5. Disposal:

  • All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be disposed of as hazardous waste.

  • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate response to emergencies is critical to mitigate exposure.

1. Spills:

  • Evacuate the immediate area and alert others.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • Use a commercially available hazardous drug spill kit to contain and clean the spill.

  • For powdered spills, gently cover with a damp absorbent pad to avoid generating dust.

  • Clean the area with a deactivating agent, followed by a thorough cleaning with detergent and water.

  • All cleanup materials must be disposed of as hazardous waste.

2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek immediate medical attention after any exposure and provide the Safety Data Sheet (if available) or any relevant information to the medical personnel.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Receive Receive Shipment Unpack Unpack in Designated Area (Full PPE) Receive->Unpack Store Store at -20°C in Labeled, Sealed Container Unpack->Store Weigh Weigh Powder in Chemical Fume Hood Store->Weigh Dissolve Prepare Solution in Hood (Use Absorbent Pad) Weigh->Dissolve Experiment Conduct Experiment (Use CSTD if possible) Dissolve->Experiment Waste Collect All Contaminated Waste Experiment->Waste Dispose Dispose as Hazardous Waste (Follow Regulations) Waste->Dispose

Caption: This diagram outlines the key procedural steps for the safe handling of this compound, from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.